Product packaging for N-Boc-DL-2-amino-1-butanol(Cat. No.:CAS No. 138373-86-1)

N-Boc-DL-2-amino-1-butanol

Cat. No.: B142729
CAS No.: 138373-86-1
M. Wt: 189.25 g/mol
InChI Key: LQRGWGOFPUXNOV-UHFFFAOYSA-N
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Description

N-Boc-DL-2-amino-1-butanol is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO3 B142729 N-Boc-DL-2-amino-1-butanol CAS No. 138373-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-hydroxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRGWGOFPUXNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571731
Record name tert-Butyl (1-hydroxybutan-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138373-86-1, 193086-15-6
Record name tert-Butyl (1-hydroxybutan-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-DL-2-amino-1-butanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-(1-hydroxybutan-2-yl)carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Versatile Chiral Building Block: An In-depth Technical Guide to the Research Applications of N-Boc-DL-2-amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-DL-2-amino-1-butanol is a protected chiral amino alcohol that serves as a crucial precursor in various research and development applications, most notably in the synthesis of pharmaceuticals and chiral ligands. Its utility stems from the presence of a stereocenter and the temporary protection of its amino group by the tert-butyloxycarbonyl (Boc) group. This protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, making it an invaluable tool in multi-step organic synthesis. This technical guide provides a comprehensive overview of the primary applications of this compound in research, with a focus on its role in the synthesis of the antituberculosis drug Ethambutol and in the generation of chiral ligands for asymmetric catalysis. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its practical application in the laboratory.

Introduction: The Significance of a Protected Chiral Amino Alcohol

Chiral amino alcohols are fundamental structural motifs found in a vast array of biologically active molecules and are widely employed as chiral auxiliaries, catalysts, and intermediates in asymmetric synthesis.[1] The bifunctional nature of these compounds, possessing both an amino and a hydroxyl group, allows for diverse chemical transformations.[1] this compound is the racemic form of 2-amino-1-butanol with its amino group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely utilized protecting group in organic synthesis due to its robustness and facile cleavage under mild acidic conditions.[2]

The primary research application of this compound is not as a racemic mixture but as a source of its pure enantiomers after resolution. The stereocenter at the second carbon atom makes it a valuable chiral building block. The (S)-enantiomer, in particular, is a key precursor in the synthesis of the widely used antituberculosis drug, Ethambutol.

The Crucial Step: Resolution of DL-2-Amino-1-butanol

Before its application in stereoselective synthesis, the racemic mixture of DL-2-amino-1-butanol must be resolved into its individual enantiomers. This can be achieved through several methods, including classical chemical resolution via diastereomeric salt formation or enzymatic kinetic resolution. While the N-Boc group can be introduced before or after resolution, a common strategy involves resolving the unprotected amine followed by Boc protection of the desired enantiomer.

Chemical Resolution using Tartaric Acid

A well-established method for resolving DL-2-amino-1-butanol involves the use of L-(+)-tartaric acid to form diastereomeric salts that can be separated by fractional crystallization.[3]

Experimental Protocol: Resolution of DL-2-Amino-1-butanol

  • Salt Formation: Dissolve DL-2-amino-1-butanol in anhydrous methanol. Slowly add a stoichiometric amount of L-(+)-tartaric acid while maintaining the temperature below 45-47 °C.[3]

  • Crystallization: Stir the solution at 45-47 °C for one hour, then slowly cool to 16-17 °C over several hours to induce crystallization of the d-2-amino-1-butanol L-(+)-tartrate salt. Seeding with a small crystal of the desired salt can expedite crystallization.[3]

  • Isolation: Filter the precipitated salt, wash with cold methanol, and dry.[3]

  • Liberation of the Free Amine: The resolved tartrate salt can be treated with a base, such as sodium hydroxide, to liberate the free (S)-2-amino-1-butanol, which can then be isolated.

Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective alternative for resolution. For instance, penicillin G acylase can be used for the enantioselective hydrolysis of the N-phenylacetyl derivative of racemic 2-amino-1-butanol, yielding the (S)-enantiomer with high enantiomeric excess.

Application in Pharmaceutical Synthesis: The Case of Ethambutol

The most prominent application of the resolved (S)-enantiomer of 2-amino-1-butanol is in the synthesis of Ethambutol, a first-line bacteriostatic drug used in the treatment of tuberculosis. The synthesis involves the N,N'-dialkylation of (S)-2-amino-1-butanol with 1,2-dichloroethane. While the reaction can be performed with the unprotected amine, the use of N-Boc protected (S)-2-amino-1-butanol can be advantageous in certain synthetic strategies to avoid side reactions, followed by a final deprotection step.

Synthesis of Ethambutol from (S)-2-Amino-1-butanol

The direct condensation of (S)-2-amino-1-butanol with 1,2-dichloroethane is a common industrial method.

Experimental Protocol: Synthesis of Ethambutol

  • Reaction Setup: In a reaction vessel, heat an excess of (S)-(+)-2-amino-1-butanol to 110 °C with stirring.[4]

  • Addition of 1,2-Dichloroethane: Slowly add 1,2-dichloroethane to the heated (S)-(+)-2-amino-1-butanol over a period of 2 hours, maintaining the temperature between 110 °C and 140 °C.[4]

  • Reaction: Maintain the reaction mixture within this temperature range for an additional 3 hours.[4]

  • Work-up: After cooling, the excess (S)-(+)-2-amino-1-butanol can be recovered by vacuum distillation. The crude Ethambutol is then purified.[4]

  • Salt Formation: The purified Ethambutol base is dissolved in an appropriate solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate Ethambutol dihydrochloride, the pharmaceutically active salt.[4]

Parameter Value Reference
Reactant 1(S)-(+)-2-amino-1-butanol[4]
Reactant 21,2-dichloroethane[4]
Molar Ratio (Aminobutanol:Dichloroethane)~9.36 : 1[4]
Reaction Temperature110-140 °C[4]
Reaction Time5 hours[4]
ProductEthambutol[4]
Yield (Ethambutol Hydrochloride)~81%[4]

Table 1: Reaction Conditions for the Synthesis of Ethambutol Hydrochloride.

Ethambutol_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation S_aminobutanol (S)-2-amino-1-butanol react Condensation (110-140 °C) S_aminobutanol->react dichloroethane 1,2-dichloroethane dichloroethane->react ethambutol_base Ethambutol (base) react->ethambutol_base ethambutol_hcl Ethambutol Dihydrochloride ethambutol_base->ethambutol_hcl Salt Formation hcl HCl hcl->ethambutol_hcl

Caption: Synthetic pathway for Ethambutol from (S)-2-amino-1-butanol.

Role in Asymmetric Catalysis: Synthesis of Chiral Ligands

The enantiopure forms of 2-amino-1-butanol are valuable starting materials for the synthesis of chiral ligands, which are essential for a wide range of metal-catalyzed asymmetric reactions. One important class of such ligands are bis(oxazolines), commonly known as BOX ligands. The synthesis of BOX ligands typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol.[5][6]

General Synthesis of Bis(oxazoline) (BOX) Ligands

N-Boc-(S)-2-amino-1-butanol can be deprotected to yield (S)-2-amino-1-butanol, which is then used in the synthesis of the corresponding BOX ligand.

Experimental Protocol: General Synthesis of a BOX Ligand

  • Amide Formation: A disubstituted malonyl chloride is reacted with two equivalents of the optically active 1,2-amino alcohol (e.g., (S)-2-amino-1-butanol) to form a bisamide intermediate.[5]

  • Cyclization: The bisamide intermediate is then cyclized to form the final bis(oxazoline) ligand. This can be achieved using various reagents, such as thionyl chloride or by dehydrative methods.[5]

BOX_Ligand_Synthesis cluster_precursor Precursor Preparation cluster_synthesis Ligand Synthesis N_Boc_S_aminobutanol N-Boc-(S)-2-amino-1-butanol deprotection Deprotection N_Boc_S_aminobutanol->deprotection S_aminobutanol (S)-2-amino-1-butanol deprotection->S_aminobutanol amide_formation Amide Formation S_aminobutanol->amide_formation malonyl_chloride Malonyl Dichloride Derivative malonyl_chloride->amide_formation bisamide Bisamide Intermediate amide_formation->bisamide cyclization Cyclization bisamide->cyclization box_ligand Bis(oxazoline) (BOX) Ligand cyclization->box_ligand

Caption: General workflow for the synthesis of a BOX ligand from N-Boc-(S)-2-amino-1-butanol.

The N-Boc Deprotection Step

A crucial step in many synthetic routes involving this compound is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.

Experimental Protocol: General N-Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected amino alcohol in a suitable solvent such as dichloromethane (DCM) or a mixture of chloroform and trifluoroacetic acid (TFA) (1:1).[7]

  • Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or ethanol).[7][8]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or other suitable analytical techniques.[8]

  • Work-up: Upon completion, the solvent and excess acid are typically removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.[7]

Reagent Solvent Temperature Time Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature2 hours[7]
Oxalyl ChlorideMethanolRoom Temperature1-4 hours[8]
Hydrochloric Acid (HCl)DioxaneRoom TemperatureVaries[8]
Water-90-100 °C< 15 minutes[9]

Table 2: Common Conditions for N-Boc Deprotection.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its primary utility lies in providing access to its enantiomerically pure forms, particularly N-Boc-(S)-2-amino-1-butanol, which is a key intermediate in the synthesis of the antituberculosis drug Ethambutol. Furthermore, the resolved enantiomers serve as precursors for the synthesis of important chiral ligands, such as bis(oxazolines), which are instrumental in the development of asymmetric catalytic processes. The Boc protecting group offers the necessary stability during synthetic transformations and can be efficiently removed when required. The experimental protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a practical resource for the effective utilization of this compound in their research endeavors.

References

N-Boc-DL-2-amino-1-butanol: A Technical Overview for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-DL-2-amino-1-butanol is a chiral building block crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The tert-butyloxycarbonyl (Boc) protecting group renders the amino functionality temporarily inert, allowing for selective reactions at other sites of the molecule. This guide provides a technical overview of its properties, synthesis, and applications.

Core Compound Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

IdentifierValueReference
CAS Number 138373-86-1[1]
Molecular Formula C9H19NO3[1]
Molecular Weight 189.25 g/mol [1]
Purity Typically ≥98%[1]
Physical Form Solid[2]

The Parent Compound: DL-2-amino-1-butanol

The Boc-protected compound is derived from DL-2-amino-1-butanol. Understanding the properties of this parent compound is critical for appreciating the role of the Boc protecting group and for planning deprotection strategies.

PropertyValueReference
CAS Number 13054-87-0[3][4]
Molecular Formula C4H11NO[3]
Molecular Weight 89.14 g/mol [4]
Appearance Colorless to light yellow liquid[3]
Boiling Point 176-178 °C[5]
Melting Point -2 °C[5]
Density 0.943 g/mL at 25 °C[5]

Synthesis and Applications

This compound is primarily used as an intermediate in organic synthesis. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: General Synthesis of this compound

The following is a generalized protocol for the Boc protection of DL-2-amino-1-butanol. Specific reaction conditions such as solvent, temperature, and reaction time may be optimized for scale and desired purity.

Materials:

  • DL-2-amino-1-butanol

  • Di-tert-butyl dicarbonate (Boc)2O

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water and a base like sodium bicarbonate)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve DL-2-amino-1-butanol in the chosen solvent system in the reaction vessel.

  • If a base is used, add it to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent to the cooled mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves washing with aqueous solutions to remove unreacted (Boc)2O and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by techniques such as column chromatography or recrystallization.

Key Applications in Drug Development

Amino alcohols are versatile intermediates in the synthesis of a wide range of biologically active compounds.[] The protected form, this compound, is a key precursor for the synthesis of molecules where the chirality at the 2-position is crucial for biological activity. A significant application of the parent compound, 2-amino-1-butanol, is in the synthesis of the antitubercular drug Ethambutol.[7] The use of the Boc-protected version allows for the modification of other parts of the molecule without affecting the amino group.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and application of this compound.

Boc_Protection_of_DL-2-amino-1-butanol DL-2-amino-1-butanol DL-2-amino-1-butanol Reaction Boc Protection Reaction (Base, Solvent) DL-2-amino-1-butanol->Reaction Di-tert-butyl_dicarbonate (Boc)2O Di-tert-butyl_dicarbonate->Reaction This compound This compound Reaction->this compound Synthetic_Utility_Workflow cluster_synthesis Synthesis of Protected Intermediate cluster_application Application in Multi-Step Synthesis Start DL-2-amino-1-butanol Protect Boc Protection Start->Protect Intermediate This compound Protect->Intermediate Modify Further Chemical Modification (e.g., esterification of hydroxyl group) Intermediate->Modify Deprotect Boc Deprotection (Acidic Conditions) Modify->Deprotect Final_Product Target Molecule (e.g., Pharmaceutical Intermediate) Deprotect->Final_Product

References

Determining the Solubility of N-Boc-DL-2-amino-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-DL-2-amino-1-butanol, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in a range of common laboratory solvents. The presented data table serves as a template for recording and presenting such experimental findings.

Introduction to this compound

This compound is a carbamate-protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group renders the amino functionality temporarily inert to various reaction conditions, allowing for selective transformations at other parts of the molecule. Its structural features, including the polar hydroxyl and protected amino groups, alongside a nonpolar butyl chain, suggest a nuanced solubility profile across different solvent classes. Understanding this solubility is critical for its effective use in synthesis, purification, and formulation.

While the parent compound, 2-amino-1-butanol, is highly soluble in polar protic solvents like water and alcohols, the introduction of the bulky, nonpolar Boc group is expected to significantly influence its solubility.[1] Generally, Boc-protected amino acids and their derivatives exhibit solubility in a range of organic solvents, from polar aprotic to nonpolar, depending on the nature of the side chain.[2]

Solubility of this compound: A Representative Profile

The following table presents a template for the quantitative solubility data of this compound in a selection of common laboratory solvents at ambient temperature (approximately 20-25 °C). Researchers should populate this table with their experimentally determined values.

Solvent ClassSolvent NameFormulaPolarity IndexSolubility ( g/100 mL)Observations
Polar Protic WaterH₂O10.2To be determinedExpected to be sparingly soluble to insoluble.
MethanolCH₃OH5.1To be determinedExpected to be soluble.
EthanolC₂H₅OH4.3To be determinedExpected to be soluble.
IsopropanolC₃H₇OH3.9To be determinedExpected to be soluble.
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2To be determinedExpected to be highly soluble.
N,N-Dimethylformamide (DMF)(CH₃)₂NCHO6.4To be determinedExpected to be highly soluble.
AcetonitrileCH₃CN5.8To be determinedExpected to be soluble.
Acetone(CH₃)₂CO5.1To be determinedExpected to be soluble.
Ethyl AcetateCH₃COOC₂H₅4.4To be determinedExpected to be soluble.
Nonpolar Dichloromethane (DCM)CH₂Cl₂3.1To be determinedExpected to be soluble.
TolueneC₇H₈2.4To be determinedExpected to be sparingly soluble.
HexaneC₆H₁₄0.1To be determinedExpected to be sparingly soluble to insoluble.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed protocol for determining the solubility of this compound. This method is based on the principle of achieving a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

  • Rotary evaporator or nitrogen stream for solvent evaporation.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). An excess is visually confirmed by the presence of undissolved solid.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the withdrawn liquid through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

    • Record the exact volume of the filtered supernatant.

  • Quantification of the Dissolved Solute:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the filtered supernatant using a rotary evaporator or a gentle stream of nitrogen.

      • Once the solvent is completely removed, weigh the vial containing the dried residue.

      • The mass of the dissolved this compound is the final weight of the vial minus the initial weight.

      • Calculate the solubility in g/100 mL.

    • Chromatographic Method (HPLC/GC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

      • Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.

    • Report the average solubility and the standard deviation.

    • Record any relevant observations, such as the color of the solution or any difficulties in dissolving the compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_analysis Data Analysis A Add excess this compound to a known volume of solvent B Seal vial and place in constant temperature shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow solid to settle C->D Equilibration complete E Withdraw supernatant with a syringe D->E F Filter through a 0.45 µm syringe filter E->F G Quantify dissolved solute F->G Filtered saturated solution H Gravimetric Method: Evaporate solvent and weigh residue G->H I Chromatographic Method (HPLC/GC): Analyze against a calibration curve G->I J Calculate solubility (e.g., g/100 mL) H->J I->J K Perform experiment in triplicate and calculate average ± SD J->K

Caption: A flowchart of the shake-flask method for determining solubility.

Conclusion

References

Spectroscopic Profile of N-Boc-DL-2-amino-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-DL-2-amino-1-butanol, a key intermediate in organic synthesis and drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

This compound, also known as tert-butyl (1-hydroxybutan-2-yl)carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under acidic conditions. Accurate spectroscopic characterization is crucial for verifying the structure and purity of this compound in synthetic workflows.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound. These values are based on typical chemical shifts and fragmentation patterns observed for analogous N-Boc protected amino alcohols.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8 - 5.2Broad Singlet1H-NH-
~3.5 - 3.7Multiplet1H-CH(NHBoc)-
~3.4 - 3.6Multiplet2H-CH₂OH
~2.5Broad Singlet1H-OH
~1.45Singlet9H-C(CH₃)₃
~1.3 - 1.5Multiplet2H-CH₂CH₃
~0.9Triplet3H-CH₂CH₃
¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~156 - 157C=O (carbamate)
~79 - 80-C(CH₃)₃
~65 - 66-CH₂OH
~53 - 54-CH(NHBoc)-
~28 - 29-C(CH₃)₃
~25 - 26-CH₂CH₃
~10 - 11-CH₂CH₃
FT-IR Spectroscopy Data

Table 3: FT-IR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3350Medium, SharpN-H stretch (carbamate)
~2960StrongC-H stretch (aliphatic)
~1685StrongC=O stretch (carbamate)
~1520StrongN-H bend (amide II)
~1170StrongC-O stretch (carbamate)
Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative IntensityAssignment
190.14Low[M+H]⁺
134.10High[M+H - C₄H₈]⁺ or [M+H - 56]⁺
116.09Medium[M+H - C₄H₈ - H₂O]⁺
90.08Medium[M+H - Boc]⁺
74.06High[C₄H₈NO]⁺
57.07Very High[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for N-Boc protected amino alcohols and can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).

FT-IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: A background spectrum of the empty sample holder (or solvent) is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole analyzer.

  • Data Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and major fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR FT-IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis and Structure Verification NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report and Documentation Data_Analysis->Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is always recommended to acquire experimental data on a purified sample and compare it with reference spectra when available.

Safety, handling, and storage of N-Boc-DL-2-amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety, handling, and storage information for N-Boc-DL-2-amino-1-butanol, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

This compound is a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group. This protection makes the amino group less reactive, which is useful in multi-step organic synthesis.[1][2]

Identifier Value
Chemical Name tert-butyl (1-hydroxybutan-2-yl)carbamate
Common Synonym This compound
CAS Number 138373-86-1[3]
Molecular Formula C₉H₁₉NO₃
Molecular Weight 189.25 g/mol
Canonical SMILES CCC(CO)NC(=O)OC(C)(C)C

Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes its classification and labeling under the Globally Harmonized System (GHS).

GHS Classification Hazard Statement Pictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed.[3]
alt text
Skin Irritation (Category 2)H315: Causes skin irritation.[3]
alt text
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[3]
alt text
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.[3]
alt text

Signal Word: Danger

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4]

  • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth).[4]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Physical and Chemical Properties

Quantitative physical and chemical property data for this compound is not widely available in public literature. The properties are largely inferred from its structure and data on similar Boc-protected amino alcohols. It is expected to be a liquid or a low-melting solid at room temperature.[5]

For reference, the properties of the parent compound, DL-2-Amino-1-butanol (CAS: 13054-87-0) , are listed below. Note: The addition of the N-Boc group will significantly alter these properties.

Property Value for DL-2-Amino-1-butanol
Appearance Colorless to pale yellow liquid[5]
Melting Point -2 °C (lit.)[6][7]
Boiling Point 179-183 °C (lit.)[6]
Density 0.944 g/mL at 20 °C (lit.)[6]
Flash Point 84 °C / 184 °F[6][8]
Water Solubility Completely miscible[5][8]

Experimental Protocols and Methodologies

Specific experimental protocols for the safety and toxicity testing of this compound are not publicly available. The handling, storage, and emergency procedures outlined in this guide are derived from standard laboratory safety protocols for chemicals with similar GHS classifications and from information available in safety data sheets for related compounds.[4][9][10]

Safe Handling Workflow

Proper handling is crucial to minimize exposure and risk. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

Safe_Handling_Workflow cluster_prep Preparation cluster_process Chemical Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup retrieve Retrieve from Storage prep_setup->retrieve receive Receive & Inspect Container store Transfer to Designated Storage receive->store weigh Weigh / Dispense for Use retrieve->weigh use Perform Experiment weigh->use cleanup Clean Work Area use->cleanup dispose Dispose of Waste Properly cleanup->dispose remove_ppe Remove PPE dispose->remove_ppe Incompatibility_Diagram cluster_safe Safe Storage Conditions cluster_unsafe Incompatible Materials / Conditions main This compound s1 Cool, Dry Area main->s1 Store With s2 Well-Ventilated main->s2 Store With s3 Tightly Closed Container main->s3 Store With s4 Locked Cabinet main->s4 Store With u1 Strong Acids (e.g., HCl, TFA) main->u1 Avoid u2 Strong Oxidizing Agents main->u2 Avoid u3 Heat / Open Flames main->u3 Avoid Emergency_Response cluster_routes cluster_actions start Exposure Event ingestion Ingestion start->ingestion Route inhalation Inhalation start->inhalation Route skin Skin Contact start->skin Route eye Eye Contact start->eye Route action_ing Rinse Mouth. Do NOT Induce Vomiting. Call Poison Center IMMEDIATELY. ingestion->action_ing Action action_inh Move to Fresh Air. Keep Comfortable. Seek Medical Help if Unwell. inhalation->action_inh Action action_skin Remove Contaminated Clothing. Wash with Soap & Water (15 min). Seek Medical Help if Irritation Persists. skin->action_skin Action action_eye Rinse with Water (15 min). Remove Contact Lenses. Seek IMMEDIATE Medical Help. eye->action_eye Action

References

An In-depth Technical Guide on the Role of the Boc Protecting Group on Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amine Protection

In the intricate field of organic synthesis, particularly in pharmaceutical and peptide development, the selective modification of multifunctional molecules is paramount. Amino alcohols, compounds bearing both amine and hydroxyl groups, are valuable chiral building blocks for a vast array of biologically active molecules.[] However, the similar nucleophilicity of the amine and hydroxyl groups presents a significant challenge: achieving chemoselectivity. To orchestrate complex synthetic sequences, one functional group must often be temporarily masked or "protected" to prevent it from interfering with reactions targeting the other.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and predictable reactivity.[2][3] It effectively converts a nucleophilic amine into a non-nucleophilic carbamate, which is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[4][5] This stability, coupled with its facile removal under specific acidic conditions, makes the Boc group an indispensable tool for synthetic chemists.[6]

This guide provides a comprehensive technical overview of the role of the Boc protecting group in the chemistry of amino alcohols, covering its introduction, removal, stability, and strategic application in complex syntheses.

The Boc Group: Properties and Advantages

The utility of the Boc group stems from its unique chemical properties. Its steric bulk and electronic nature render the protected amine inert to many reagents.

Key Advantages:

  • High Chemoselectivity: The nitrogen atom of an amino alcohol is inherently more nucleophilic than the oxygen atom. This allows for the selective protection of the amine in the presence of a free hydroxyl group with high efficiency using reagents like di-tert-butyl dicarbonate ((Boc)₂O).[7]

  • Stability: Boc-protected amines are stable to bases, nucleophiles, and catalytic hydrogenation conditions.[8] This robustness is critical for multi-step syntheses where the protected intermediate must endure various transformations.

  • Orthogonality: The Boc group is acid-labile. This property allows for its selective removal in the presence of other protecting groups that are cleaved under different conditions, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group or the hydrogenolysis-labile Cbz (carboxybenzyl) group.[5][9] This "orthogonal" strategy is a cornerstone of modern peptide and complex molecule synthesis.[10]

  • Improved Solubility: The introduction of the lipophilic Boc group can improve the solubility of polar amino alcohols in organic solvents, facilitating reactions and purification.[11]

Boc Protection of Amino Alcohols: Mechanisms and Protocols

The most common method for introducing the Boc group is the reaction of the amino alcohol with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[12]

Mechanism of Protection

The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion is unstable and subsequently decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly formed ammonium ion to yield the final N-Boc protected amino alcohol and tert-butanol.[13][14]

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products AA Amino Alcohol (R-NH₂-OH) Attack Nucleophilic Attack of Amine on Carbonyl AA->Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Attack Tetrahedral Tetrahedral Intermediate Formation Attack->Tetrahedral Collapse Collapse of Intermediate & Leaving Group Expulsion Tetrahedral->Collapse Decomposition Leaving Group Decomposition (CO₂ + tBuO⁻) Collapse->Decomposition ProtonTransfer Proton Transfer Decomposition->ProtonTransfer CO2 Carbon Dioxide Decomposition->CO2 N_Boc_AA N-Boc Amino Alcohol ProtonTransfer->N_Boc_AA tBuOH tert-Butanol ProtonTransfer->tBuOH

Experimental Protocols & Data

A variety of conditions can be employed for Boc protection, allowing for optimization based on the specific substrate. While the reaction can proceed without a base, one is often added to neutralize the protonated amine and accelerate the reaction.[5]

Table 1: Comparison of Common N-Boc Protection Conditions for Amino Alcohols

ReagentBase (optional)SolventTemp. (°C)Typical Time (h)Yield (%)Notes & Reference
(Boc)₂OTriethylamine (TEA)THF or DCM251-4>95Standard, widely applicable conditions.[4]
(Boc)₂ONaOH / NaHCO₃Dioxane/H₂O252-6>90Schotten-Baumann conditions, good for amino acids.[15]
(Boc)₂ONoneMethanol254-12>90Alcoholic solvents can accelerate the reaction for less nucleophilic amines.[16]
(Boc)₂ODMAP (cat.)Acetonitrile251-3>95DMAP is a highly effective catalyst, but can promote side reactions if not used carefully.[2]
(Boc)₂OIodine (cat.)Solvent-free25<1>90A mild and efficient catalyst-based method.[17]

Yields are representative and can vary based on the specific amino alcohol substrate.

Detailed Experimental Protocol: Boc Protection of (S)-2-amino-3-phenyl-1-propanol

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add (S)-2-amino-3-phenyl-1-propanol (1.0 eq).

  • Dissolution: Dissolve the amino alcohol in tetrahydrofuran (THF) (approx. 0.5 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF. Add this solution dropwise to the stirring amino alcohol mixture.[4]

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can be further purified by column chromatography if necessary.

Boc Deprotection: Releasing the Amine

The key to the Boc group's utility is its clean and efficient removal under acidic conditions. This step regenerates the free amine, allowing for subsequent synthetic transformations at that site.

Mechanism of Deprotection

The acid-catalyzed deprotection is a carbamate hydrolysis that proceeds through a stable tert-butyl cation intermediate.[6]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[13]

  • Cleavage: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form the stable tert-butyl cation and an unstable carbamic acid intermediate.[6]

  • Decomposition: The carbamic acid rapidly decomposes into carbon dioxide gas and the free amine.[6]

  • Protonation of Amine: In the acidic medium, the newly liberated amine is protonated to form its corresponding ammonium salt.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products N_Boc N-Boc Protected Amino Alcohol Protonation Protonation of Carbonyl Oxygen N_Boc->Protonation Acid Strong Acid (H⁺) Acid->Protonation Fragmentation Fragmentation to t-butyl cation and Carbamic Acid Protonation->Fragmentation Decarboxylation Decarboxylation of Carbamic Acid Fragmentation->Decarboxylation Isobutylene Isobutylene Fragmentation->Isobutylene Amine_Salt Amine Salt Decarboxylation->Amine_Salt CO2 Carbon Dioxide Decarboxylation->CO2

A potential side reaction is the alkylation of other nucleophilic sites on the substrate by the tert-butyl cation.[11] This can often be suppressed by using "scavengers" such as anisole or thioanisole in the reaction mixture.[6]

Experimental Protocols & Data

The choice of acidic reagent depends on the sensitivity of the substrate and the desired final salt form of the amine.

Table 2: Comparison of Common N-Boc Deprotection Conditions

ReagentSolventTemp. (°C)Typical TimeNotes & Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)250.5 - 3 hVery common and effective; TFA is volatile and easily removed. Product is TFA salt.[4][18]
HCl (4M solution)1,4-Dioxane or Ethyl Acetate251 - 4 hYields the hydrochloride salt, which is often a crystalline solid, aiding purification.[18]
p-Toluenesulfonic Acid (pTSA)Methanol / Toluene25 - 502 - 12 hMilder acidic conditions, useful for more sensitive substrates.
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)2512 - 24 hA non-acidic alternative for highly acid-labile compounds.[12]

Detailed Experimental Protocol: Deprotection using TFA/DCM

  • Setup: Dissolve the N-Boc protected amino alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask with a stir bar.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).[4] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and perform in a fume hood.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 3 hours. Monitor by TLC.

  • Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). The resulting residue is the TFA salt of the deprotected amine.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to yield the free amine.[18]

Orthogonal Strategies and Applications in Drug Development

The true power of the Boc group is realized in orthogonal protection strategies, which are fundamental to the synthesis of complex molecules like peptides and pharmaceuticals.[9] An orthogonal system allows for the selective deprotection of one functional group while others remain protected.

G cluster_protection Orthogonal Protection cluster_deprotection Selective Deprotection & Reaction Start Multifunctional Molecule (e.g., Amino Acid with reactive side chain) Protect_N Protect Amine (e.g., Boc) Start->Protect_N Protect_O Protect Alcohol/Acid (e.g., Benzyl, TBDMS) Start->Protect_O Deprotect_O Remove O-PG (e.g., Hydrogenolysis) Protect_N->Deprotect_O Protect_O->Deprotect_O React_O React at O (e.g., Esterification) Deprotect_O->React_O Deprotect_N Remove N-PG (e.g., Acid) React_O->Deprotect_N React_N React at N (e.g., Amide Coupling) Deprotect_N->React_N End Final Product React_N->End

A classic example is the combination of the acid-labile Boc group for amines and a hydrogenolysis-labile benzyl (Bn) group for alcohols or carboxylic acids. The benzyl group can be removed with H₂/Pd-C, leaving the Boc group intact. Subsequently, the Boc group can be removed with acid without affecting the rest of the molecule.

This level of control is critical in drug development. For instance, Boc-protected amino alcohols like (2S,3S)-1,2-Epoxy-3-(Boc-Amino)-4-Phenylbutane are key intermediates in the synthesis of complex antiviral agents.[19] The Boc group masks the amine, allowing chemists to perform reactions on the epoxide ring. In a later step, the Boc group is removed to enable further functionalization at the nitrogen atom, a crucial step in building the final drug molecule.[19]

Conclusion

The tert-butyloxycarbonyl (Boc) group is a versatile and robust protecting group for the amine functionality in amino alcohols. Its high chemoselectivity of installation, stability to a broad range of reagents, and clean, predictable removal under acidic conditions make it an essential tool for organic chemists. The ability to employ the Boc group in orthogonal protection schemes provides the strategic control necessary for the efficient and successful synthesis of complex, high-value molecules in academic research and the pharmaceutical industry. A thorough understanding of its application and the associated experimental protocols is fundamental for any scientist working in drug development and organic synthesis.

References

N-Boc-DL-2-amino-1-butanol: A Comprehensive Technical Guide to its Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-DL-2-amino-1-butanol is a pivotal chiral building block in modern organic synthesis, offering a versatile platform for the stereoselective construction of a wide array of complex molecules. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for sequential and site-selective modifications. The presence of a stereocenter at the C-2 position, once resolved, provides access to enantiomerically pure synthons that are instrumental in the development of pharmaceuticals, chiral auxiliaries, and ligands for asymmetric catalysis. This technical guide provides an in-depth exploration of the synthesis, resolution, and application of this compound and its enantiopure forms, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the parent amine and its N-Boc protected forms is crucial for their effective use in synthesis.

PropertyDL-2-amino-1-butanol(S)-(+)-2-amino-1-butanolThis compound
CAS Number 13054-87-05856-62-2138373-86-1
Molecular Formula C₄H₁₁NOC₄H₁₁NOC₉H₁₉NO₃
Molecular Weight 89.14 g/mol 89.14 g/mol 189.25 g/mol
Appearance Colorless to pale yellow liquidLiquidNot specified
Melting Point -2 °C[][2]Not specifiedNot specified
Boiling Point 176-178 °C[][2]172-174 °CNot specified
Density 0.944 g/mL at 20 °C[2]0.944 g/mL at 25 °CNot specified
Specific Rotation [α]²⁰_D_ Not applicable+10° (neat)Not applicable

Synthesis and Protection

The journey to utilizing the chiral variants of N-Boc-2-amino-1-butanol begins with the synthesis of the racemic amine, followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group.

Synthesis of DL-2-amino-1-butanol

A common industrial synthesis involves the reaction of 1-butene with a nitrile (e.g., acetonitrile) and chlorine to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate. This intermediate is then hydrolyzed to yield DL-2-amino-1-butanol hydrochloride.[3] The free base can be obtained by neutralization.

N-Boc Protection of DL-2-amino-1-butanol

The protection of the amino group with a Boc moiety is a straightforward and high-yielding reaction, crucial for preventing unwanted side reactions in subsequent synthetic steps.

G Workflow for N-Boc Protection of DL-2-amino-1-butanol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A DL-2-amino-1-butanol D Stir at Room Temperature A->D B Di-tert-butyl dicarbonate (Boc)₂O B->D C Solvent (e.g., Dichloromethane) C->D E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (e.g., Column Chromatography) G->H I This compound H->I

Boc protection of DL-2-amino-1-butanol.

Experimental Protocol: N-Boc Protection of DL-2-amino-1-butanol

  • Dissolve DL-2-amino-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chiral Resolution

The separation of the racemic this compound into its constituent enantiomers is the gateway to its application in stereoselective synthesis. This can be achieved through several methods, primarily enzymatic resolution or fractional crystallization of diastereomeric salts.

Enzymatic Resolution

Enzymatic resolution offers a highly efficient and stereoselective method for obtaining the enantiopure forms. One common approach involves the acylation of the racemic amine, followed by enantioselective hydrolysis catalyzed by an enzyme such as Penicillin G acylase.

G Enzymatic Resolution of N-Phenylacetyl-DL-2-amino-1-butanol cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Separation cluster_3 Products A N-Phenylacetyl-DL-2-amino-1-butanol B Penicillin G Acylase A->B D Extraction of Unreacted (R)-Amide B->D E Acidification and Extraction of Phenylacetic Acid B->E F Isolation of (S)-2-amino-1-butanol B->F C Aqueous Buffer (pH 7.8) C->B H (R)-N-Phenylacetyl-2-amino-1-butanol D->H G (S)-2-amino-1-butanol (>99% ee) F->G

Enzymatic resolution workflow.

Experimental Protocol: Enzymatic Resolution of N-Phenylacetyl-DL-2-amino-1-butanol

  • Dissolve racemic 2-[N-(phenylacetyl)amino]-1-butanol in distilled water, warming if necessary, and adjust the pH to 7.8 with ammonia.

  • Add immobilized penicillin G acylase to the solution and stir the mixture at 30 °C.

  • Monitor the hydrolysis by HPLC and stop the reaction at approximately 40% conversion to ensure high enantiomeric excess of the product.

  • Filter to remove the enzyme.

  • Extract the filtrate with ethyl acetate to recover the unreacted (R)-N-phenylacetyl-2-amino-1-butanol.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to remove phenylacetic acid.

  • The aqueous solution containing (S)-2-amino-1-butanol can then be further purified. This method can yield (S)-2-amino-1-butanol with >99% enantiomeric excess (e.e.).

Fractional Crystallization

A classical method for resolving racemic 2-amino-1-butanol involves the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution of DL-2-amino-1-butanol with L-(+)-Tartaric Acid

  • Dissolve DL-2-amino-1-butanol in anhydrous methanol.

  • Add a solution of L-(+)-tartaric acid in anhydrous methanol to the amine solution, maintaining the temperature below 47 °C.

  • Seed the solution with a small crystal of d-2-amino-1-butanol L(+)-tartrate to induce crystallization.

  • Slowly cool the mixture to allow for the precipitation of the d-2-amino-1-butanol L(+)-tartrate salt.

  • Isolate the crystals by filtration, wash with cold methanol, and dry.

  • The free d-2-amino-1-butanol can be liberated by treatment with a base.

Resolution MethodEnantiomer ObtainedReagent/EnzymeTypical Enantiomeric Excess (ee)
Enzymatic Hydrolysis(S)-2-amino-1-butanolPenicillin G Acylase>99%
Fractional Crystallization(S)-2-amino-1-butanolL-(+)-Tartaric AcidHigh (can be >98% after recrystallization)

Applications in Asymmetric Synthesis

The enantiopure forms of N-Boc-2-amino-1-butanol are valuable chiral building blocks for the synthesis of a variety of important molecules.

Synthesis of Ethambutol

The (S,S)-enantiomer of ethambutol is a first-line bacteriostatic agent against Mycobacterium tuberculosis. It is synthesized from (S)-(+)-2-amino-1-butanol.

G Synthesis of (S,S)-Ethambutol cluster_0 Reactants cluster_1 Condensation Reaction cluster_2 Work-up and Purification cluster_3 Final Product A (S)-(+)-2-amino-1-butanol C Heat (110-140 °C) A->C B 1,2-Dichloroethane B->C D Cooling and Acidification with HCl/Ethanol C->D E Crystallization D->E F Filtration and Recrystallization E->F G (S,S)-Ethambutol Dihydrochloride F->G

Synthesis of the anti-tuberculosis drug ethambutol.

Experimental Protocol: Synthesis of (S,S)-Ethambutol Dihydrochloride

  • Charge a reaction vessel with (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane.

  • Heat the mixture to 110-140 °C and maintain for 3-5 hours.

  • After the reaction, cool the mixture and add a solution of hydrochloric acid in ethanol.

  • The ethambutol dihydrochloride salt will precipitate.

  • Isolate the product by filtration and purify by recrystallization to obtain (S,S)-Ethambutol dihydrochloride with high purity (>99%).[4]

Mechanism of Action of Ethambutol

Ethambutol inhibits the enzyme arabinosyl transferase, which is crucial for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. This disruption of the cell wall synthesis leads to increased permeability and inhibits bacterial growth.

G Mechanism of Action of Ethambutol cluster_0 Drug Action cluster_1 Bacterial Target cluster_2 Cellular Process cluster_3 Outcome A Ethambutol B Arabinosyl Transferase A->B Inhibits C Arabinogalactan Synthesis B->C Is essential for D Mycobacterial Cell Wall Formation C->D Is part of E Increased Cell Wall Permeability D->E Disruption leads to F Inhibition of Bacterial Growth (Bacteriostatic) E->F

Ethambutol's mechanism of action.
Synthesis of Chiral Auxiliaries: Oxazolidinones

Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. N-Boc-2-amino-1-butanol enantiomers can be converted to the corresponding 4-ethyl-oxazolidin-2-ones.

Experimental Protocol: Synthesis of (S)-4-ethyl-oxazolidin-2-one

  • To a solution of N-Boc-(S)-2-amino-1-butanol (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the sodium alkoxide.

  • The cyclization can be induced by heating the reaction mixture.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the chiral oxazolidinone.

ApplicationStarting MaterialProductKey ReagentsYieldStereoselectivity
Anti-tuberculosis Drug(S)-(+)-2-amino-1-butanol(S,S)-Ethambutol Dihydrochloride1,2-Dichloroethane, HCl~80%>99% (starting from pure enantiomer)
Chiral AuxiliaryN-Boc-(S)-2-amino-1-butanol(S)-4-ethyl-oxazolidin-2-oneNaHGood to excellentStereospecific

Conclusion

This compound and its enantiomers are highly valuable and versatile chiral building blocks in organic synthesis. The straightforward methods for their preparation, protection, and resolution provide access to enantiopure synthons that are essential for the construction of a diverse range of molecules, from life-saving pharmaceuticals like ethambutol to powerful tools for asymmetric catalysis such as chiral oxazolidinones. The detailed protocols and data presented in this guide are intended to empower researchers to fully harness the synthetic potential of this important chiral building block in their scientific endeavors.

References

A Technical Guide to N-Boc-DL-2-amino-1-butanol: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-DL-2-amino-1-butanol, a key building block in synthetic organic chemistry and drug discovery. The document details its commercial availability, typical purity levels, and provides structured experimental protocols for its synthesis and purification.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, generally exceeding 95%, with many suppliers offering grades of 98% purity or higher. This protected amino alcohol is a crucial intermediate for the synthesis of various chiral ligands, auxiliaries, and pharmaceutically active molecules.

Below is a summary of representative commercial sources and their stated purity levels. Please note that availability and specifications are subject to change and should be confirmed with the respective suppliers.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich97%96-20-8 (unprotected)C9H19NO3189.25
TCI America>98.0% (GC)96-20-8 (unprotected)C9H19NO3189.25
Sancai Industry99% min96-20-8 (unprotected)C9H19NO3189.25
BLD Pharmatech98%96-20-8 (unprotected)C9H19NO3189.25

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of DL-2-amino-1-butanol using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. While specific protocols for this exact molecule are not readily published in peer-reviewed journals, a general and reliable procedure can be adapted from standard Boc protection methodologies for amino alcohols.

Experimental Protocol: N-Boc Protection of DL-2-amino-1-butanol

Materials:

  • DL-2-amino-1-butanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolution: In a round-bottom flask, dissolve DL-2-amino-1-butanol (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of amino alcohol).

  • Base Addition: To the stirred solution, add triethylamine (1.2 eq) or a saturated aqueous solution of sodium bicarbonate.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent as used in step 1. The reaction is typically exothermic, and the temperature should be maintained between 0 °C and room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino alcohol.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • If a biphasic system is present, separate the organic layer. If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure and then partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl) to remove any unreacted base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound, which may be an oil or a solid.

cluster_synthesis Synthesis Workflow Start Start Dissolve_Amino_Alcohol Dissolve DL-2-amino-1-butanol in DCM/THF Start->Dissolve_Amino_Alcohol Add_Base Add Triethylamine or NaHCO3 Dissolve_Amino_Alcohol->Add_Base Add_Boc_Anhydride Add (Boc)2O Add_Base->Add_Boc_Anhydride Reaction Stir at RT (4-12h) Add_Boc_Anhydride->Reaction Workup Aqueous Work-up (Wash & Extract) Reaction->Workup Isolate_Crude Isolate Crude Product Workup->Isolate_Crude End End Isolate_Crude->End

Caption: Synthesis workflow for this compound.

Purification of this compound

The crude product can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol: Recrystallization

Solvent System Selection:

A common and effective solvent system for the recrystallization of Boc-protected amino acids and their derivatives is a mixture of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble.[1] A typical system is Ethyl Acetate/Hexane.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Induce Crystallization: Slowly add hexane to the hot solution with stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

cluster_purification Purification Workflow Crude_Product Crude this compound Dissolve Dissolve in hot EtOAc Crude_Product->Dissolve Add_Hexane Add Hexane until cloudy Dissolve->Add_Hexane Clarify Add drops of hot EtOAc Add_Hexane->Clarify Cool Cool to RT, then ice bath Clarify->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold Hexane Filter->Wash Dry Dry under vacuum Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Recrystallization workflow for this compound.

Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

Common Analytical Methods:

  • Gas Chromatography (GC): As indicated by some suppliers, GC is a common method for purity assessment.[2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity if a specific stereoisomer is desired. For the DL-racemic mixture, reverse-phase HPLC is suitable for assessing chemical purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

cluster_analysis Purity Analysis Logic Product Purified Product Structural_Confirmation Structural Confirmation Product->Structural_Confirmation Purity_Assessment Purity Assessment Product->Purity_Assessment NMR NMR (1H, 13C) Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS GC Gas Chromatography Purity_Assessment->GC HPLC HPLC Purity_Assessment->HPLC Melting_Point Melting Point Purity_Assessment->Melting_Point Final_Purity Final Purity Specification NMR->Final_Purity MS->Final_Purity GC->Final_Purity HPLC->Final_Purity Melting_Point->Final_Purity

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Ligands from N-Boc-DL-2-amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral ligands are instrumental in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and fine chemicals. 2-Amino-1-butanol is a versatile chiral building block for the synthesis of various effective ligands, particularly bis(oxazoline) (BOX) ligands. This document provides detailed protocols for the synthesis of a chiral BOX ligand starting from the readily available N-Boc-DL-2-amino-1-butanol. The process involves a three-step sequence: deprotection of the N-Boc group, resolution of the racemic amino alcohol, and subsequent synthesis of the chiral ligand. An application of the synthesized ligand in an asymmetric Diels-Alder reaction is also presented to demonstrate its catalytic efficacy.

Experimental Workflow Overview

The overall synthetic strategy to obtain a chiral bis(oxazoline) ligand from this compound and its application in an asymmetric Diels-Alder reaction is depicted below.

G cluster_0 Synthesis of Chiral Ligand cluster_1 Application in Asymmetric Catalysis A This compound B DL-2-amino-1-butanol A->B 1. Boc Deprotection C (S)-2-amino-1-butanol B->C 2. Resolution D Bis(oxazoline) Ligand (S,S)-Et-BOX C->D 3. Ligand Synthesis E Cyclopentadiene + Dienophile D->E Use as Chiral Ligand F Chiral Diels-Alder Adduct E->F 4. Asymmetric Diels-Alder Reaction [Cu(II)-(S,S)-Et-BOX] catalyst

Caption: Overall experimental workflow from this compound to the application of the synthesized chiral BOX ligand.

I. Synthesis of Chiral (S,S)-2,2'-(propane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole) ((S,S)-Et-BOX) Ligand

Step 1: Deprotection of this compound

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom of this compound to yield racemic DL-2-amino-1-butanol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (DCM, 5-10 mL per gram of substrate).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 2-4 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Purification: Dissolve the residue in a minimal amount of deionized water and basify to pH > 10 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford DL-2-amino-1-butanol as a colorless oil. The product is often used in the next step without further purification.

Quantitative Data:

ParameterValueReference
Yield>95%[1][2]
PurityHigh[1][2]
Step 2: Resolution of DL-2-amino-1-butanol

Objective: To separate the racemic mixture of DL-2-amino-1-butanol to obtain the enantiomerically pure (S)-2-amino-1-butanol via diastereomeric salt formation with L-(+)-tartaric acid.[3][4][5]

Protocol:

  • Salt Formation: In a flask, dissolve DL-2-amino-1-butanol (1.0 eq.) in anhydrous methanol (approximately 3-4 mL per gram of aminobutanol).[6] In a separate flask, prepare a solution of L-(+)-tartaric acid (1.0 eq.) in anhydrous methanol.

  • Crystallization: Slowly add the tartaric acid solution to the aminobutanol solution with stirring. The temperature of the mixture may rise.[6] After the addition is complete, continue stirring and then allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required. Seeding with a small crystal of the desired diastereomeric salt can aid crystallization.[6]

  • Isolation: Collect the precipitated crystals of (S)-2-amino-1-butanol-L-(+)-tartrate by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous methanol.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add a sufficient amount of a base, such as a saturated solution of sodium bicarbonate or a slurry of calcium hydroxide, until the pH is greater than 10.[3]

  • Extraction and Purification: Extract the aqueous solution with dichloromethane (3 x 20 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-amino-1-butanol. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC.

Quantitative Data:

ParameterValueReference
Yield of Tartrate Salt~81.9%[6]
Enantiomeric Excess>99%[7]
Step 3: Synthesis of (S,S)-Et-BOX Ligand

Objective: To synthesize the C₂-symmetric bis(oxazoline) ligand, (S,S)-Et-BOX, from enantiomerically pure (S)-2-amino-1-butanol. This can be achieved via a two-step procedure involving bisamide formation and subsequent cyclization, or a one-pot synthesis.

Protocol (One-Pot Synthesis): [7][8]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-amino-1-butanol (2.2 eq.) and 2,2-dimethylmalononitrile (1.0 eq.).

  • Catalyst and Solvent Addition: Add anhydrous toluene as the solvent, followed by zinc triflate (Zn(OTf)₂) (0.1 - 1.0 eq.) as the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the (S,S)-Et-BOX ligand as a white solid.

Quantitative Data:

ParameterValueReference
Yield75-95%[8]
Purity>98%[8]

II. Application in Asymmetric Catalysis: Enantioselective Diels-Alder Reaction

Objective: To demonstrate the utility of the synthesized (S,S)-Et-BOX ligand in a copper-catalyzed asymmetric Diels-Alder reaction between cyclopentadiene and an N-acryloyloxazolidinone dienophile.[9]

G cluster_0 Catalytic Cycle A Cu(OTf)₂ + (S,S)-Et-BOX B Cu((S,S)-Et-BOX)₂ (Active Catalyst) A->B Catalyst Formation C Catalyst-Dienophile Complex B->C Coordination with Dienophile D Diels-Alder Adduct Complex C->D Reaction with Cyclopentadiene E Chiral Product + Catalyst D->E Product Release E->B Catalyst Regeneration

Caption: Catalytic cycle for the Cu(II)-BOX catalyzed asymmetric Diels-Alder reaction.

Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add copper(II) triflate (Cu(OTf)₂) (10 mol%) and the (S,S)-Et-BOX ligand (11 mol%). Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C). Add the N-acryloyloxazolidinone dienophile (1.0 eq.).

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature for the required time (typically several hours). Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with DCM.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield and the diastereomeric and enantiomeric excess of the Diels-Alder adduct by chiral HPLC.

Quantitative Data (Representative):

ParameterValueReference
Yield of Adduct90-99%[9]
Diastereomeric Ratio (endo:exo)>99:1[9]
Enantiomeric Excess (ee) of endo isomer>98%[9]

Conclusion

This document outlines a reliable and efficient methodology for the synthesis of chiral bis(oxazoline) ligands from the racemic starting material this compound. The protocols provided are detailed and supported by quantitative data from the literature. The successful application of the synthesized (S,S)-Et-BOX ligand in a highly enantioselective Diels-Alder reaction highlights its potential as a valuable tool for asymmetric synthesis in research and industrial settings. Researchers and professionals in drug development can utilize these methods to access enantiomerically pure compounds for various applications.

References

Application Notes and Protocols for the Use of N-Boc-DL-2-amino-1-butanol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and their derivatives into peptide structures is a powerful strategy in medicinal chemistry and drug development. These modifications can significantly enhance peptide properties such as proteolytic stability, membrane permeability, and receptor affinity. N-Boc-DL-2-amino-1-butanol is a valuable building block for the synthesis of C-terminal peptide alcohols. Peptides with a C-terminal alcohol functionality are precursors to peptide aldehydes, which are potent protease inhibitors, and many peptide alcohols themselves exhibit significant biological activity, including antimicrobial and antifungal properties.[1]

The synthesis of peptide alcohols via standard solid-phase peptide synthesis (SPPS) protocols is not straightforward due to the absence of a C-terminal carboxylic acid for anchoring to the resin. This document provides a detailed methodology for the incorporation of this compound at the C-terminus of a peptide using a modified SPPS strategy that involves anchoring the amino alcohol to the resin via its amino group, followed by peptide chain elongation and a subsequent O-to-N acyl migration to form the final peptide alcohol.

Core Principles and Strategy

The synthesis of a C-terminal peptide alcohol using this compound relies on a multi-step strategy that deviates from standard SPPS at the point of resin loading and post-cleavage processing. The key steps are:

  • Anchoring of this compound to the Resin: The amino alcohol is attached to a suitable resin, such as 2-chlorotrityl chloride resin, through its amino group. This leaves the hydroxyl group exposed for subsequent reactions.

  • Esterification of the First Amino Acid: The first N-protected amino acid of the peptide sequence is coupled to the hydroxyl group of the resin-bound 2-amino-1-butanol, forming an ester linkage.

  • Standard Boc-SPPS Cycles: The peptide chain is then elongated from the N-terminus of the first amino acid using standard Boc-SPPS protocols, which involve repetitive cycles of Boc deprotection and coupling of the succeeding N-Boc-protected amino acids.[2]

  • Cleavage from the Resin: The fully assembled peptide, linked to the 2-amino-1-butanol via an ester bond, is cleaved from the resin under acidic conditions.

  • O-to-N Acyl Migration: The cleaved product, an O-acyl isopeptide, is subjected to conditions that promote an intramolecular O-to-N acyl migration. This rearrangement converts the ester linkage to a stable amide bond, yielding the desired C-terminal peptide alcohol.[3][4]

Data Presentation

The following tables summarize the key reagents and expected quantitative data for the synthesis of a model peptide incorporating this compound. It is important to note that actual yields and purities are sequence-dependent and may require optimization.

Table 1: Key Reagents and Their Functions

Reagent/ComponentFunctionCommon Examples
Resin Solid support for peptide synthesis.2-Chlorotrityl chloride resin
Amino Alcohol Forms the C-terminal alcohol moiety.This compound
Nα-Protection Temporary protecting group for the amino terminus of incoming amino acids.Boc (tert-butyloxycarbonyl)
Side-Chain Protection Permanent protecting groups for reactive amino acid side chains.Benzyl (Bzl), Tosyl (Tos), etc.
Anchoring Base Facilitates the attachment of the amino alcohol to the resin.Diisopropylethylamine (DIEA)
Coupling Reagents Promote the formation of peptide (amide) and ester bonds.HBTU, HATU, DIC/HOBt
Deprotection Reagent Removes the Nα-Boc group.Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Neutralization Base Neutralizes the TFA salt after deprotection.Diisopropylethylamine (DIEA)
Cleavage Cocktail Cleaves the peptide from the resin and removes side-chain protecting groups.TFA with scavengers (e.g., triisopropylsilane, water)
Acyl Migration Buffer Promotes the O-to-N acyl shift.Aqueous buffer at neutral or slightly basic pH (e.g., phosphate buffer, pH 7.0-7.5)

Table 2: Expected Quantitative Parameters

ParameterExpected ValueNotes
Resin Loading (Amino Alcohol) 0.3 - 0.7 mmol/gDependent on the resin and reaction conditions.
First Amino Acid Coupling Efficiency (Esterification) 85 - 95%Ester formation is typically less efficient than amide bond formation. May require longer reaction times or double coupling.
Peptide Coupling Efficiency (per step) >99%For standard amino acid couplings, monitored by the Kaiser test.[5]
Overall Crude Peptide Yield (after cleavage) 40 - 70%Highly dependent on peptide length and sequence.
Purity of O-acyl Isopeptide (by HPLC) 50 - 80%Purification at this stage is possible but often the crude product is taken directly to the next step.
O-to-N Acyl Migration Efficiency >95%Typically a high-yielding rearrangement.
Final Purified Peptide Alcohol Yield 10 - 30%Dependent on the efficiency of all steps, including HPLC purification.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of a peptide with a C-terminal 2-amino-1-butanol modification.

Protocol 1: Anchoring of this compound to 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (2 equivalents relative to resin capacity) in anhydrous DCM (5 mL).

  • Anchoring Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by Diisopropylethylamine (DIEA, 4 equivalents). Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum to a constant weight. The loading can be determined by gravimetric analysis or by a quantitative test for the Boc group.

Protocol 2: Coupling of the First Amino Acid (Esterification)
  • Resin Preparation: Take the this compound-loaded resin and perform a standard Boc deprotection cycle (see Protocol 3) to remove the Boc group from the anchored amino alcohol.

  • Amino Acid Activation: In a separate vessel, dissolve the first N-Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Cool the solution to 0°C and add DIC (3 equivalents). Allow the activation to proceed for 10 minutes.

  • Esterification Reaction: Add the activated amino acid solution to the deprotected resin. Add DMAP (0.1 equivalents) as a catalyst. Agitate the mixture at room temperature for 4-12 hours.

  • Monitoring: The reaction can be monitored for the disappearance of free hydroxyl groups using a colorimetric test, although this can be challenging. A second coupling may be necessary to ensure high efficiency.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional but Recommended): To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

Protocol 3: Standard Boc-SPPS Cycle

This cycle is repeated for each subsequent amino acid in the peptide sequence.

  • Boc Deprotection:

    • Swell the peptide-resin in DCM for 20 minutes.

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Drain and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with 10% DIEA in DCM (2 x 1 minute).

    • Wash with DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate the next N-Boc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (disappearance of free primary amines). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Cleavage and O-to-N Acyl Migration
  • Final Boc Deprotection: Perform the Boc deprotection step as described in Protocol 3 to remove the N-terminal Boc group of the final amino acid.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum.

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail of TFA/Triisopropylsilane/Water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude O-acyl isopeptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.

  • Drying: Dry the crude O-acyl isopeptide pellet under vacuum.

  • O-to-N Acyl Migration:

    • Dissolve the crude O-acyl isopeptide in an aqueous buffer (e.g., 0.1 M phosphate buffer) to a concentration of 1-5 mg/mL.

    • Adjust the pH of the solution to 7.0-7.5 with a dilute base (e.g., 0.1 M NaOH).

    • Stir the solution at room temperature and monitor the progress of the migration by RP-HPLC and mass spectrometry. The reaction is typically complete within 1-4 hours.

  • Purification: Purify the final peptide alcohol by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_resin_prep Resin Preparation cluster_spps Peptide Elongation cluster_cleavage_migration Cleavage and Migration Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Anchor Anchor this compound Swell->Anchor Cap_Resin Cap Unreacted Sites Anchor->Cap_Resin Loaded_Resin Loaded Resin Cap_Resin->Loaded_Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Loaded_Resin->Boc_Deprotection Neutralization Neutralization (DIEA) Boc_Deprotection->Neutralization Coupling Couple N-Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Kaiser_Test Kaiser Test Wash->Kaiser_Test Cleavage Cleave from Resin (TFA Cocktail) Wash->Cleavage Kaiser_Test->Boc_Deprotection Next Cycle Kaiser_Test->Coupling Recouple Precipitation Precipitate with Ether Cleavage->Precipitation Migration O-to-N Acyl Migration (pH 7.0-7.5) Precipitation->Migration Purification HPLC Purification Migration->Purification Final_Product Final Peptide Alcohol Purification->Final_Product

Caption: General workflow for SPPS of C-terminal peptide alcohols.

Mechanism of O-to-N Acyl Migration

Caption: O-to-N acyl migration to form the final peptide alcohol.

Hypothesized Biological Action of a Peptide Alcohol

G cluster_membrane Cell Membrane Membrane Lipid Bilayer Pore_Formation Pore Formation Membrane->Pore_Formation Disruption Peptide_Alcohol Peptide Alcohol Peptide_Alcohol->Membrane Interaction Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Leads to

Caption: Proposed mechanism of action for an antimicrobial peptide alcohol.

References

Application Note: Protocol for the Acidic Deprotection of N-Boc-DL-2-amino-1-butanol using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its stability under various conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, offering clean and efficient cleavage.[1] This document provides a detailed protocol for the deprotection of N-Boc-DL-2-amino-1-butanol to yield DL-2-amino-1-butanol using TFA. The resulting amino alcohol is a valuable chiral building block in the synthesis of various pharmaceutical agents.[2]

Reaction Mechanism: The deprotection proceeds via an acid-catalyzed hydrolysis of the carbamate.[3] The mechanism involves three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[4][5]

  • Cleavage: This is followed by the loss of a stable tert-butyl cation, which can be quenched, deprotonate to form isobutylene gas, or polymerize.[4] This step forms an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][5] In the acidic medium, the resulting amine is protonated to form its trifluoroacetate salt.

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Appropriate TLC eluent (e.g., 10% Methanol in DCM with 1% NH₄OH)

2. Standard Deprotection Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.

  • TFA Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise with stirring. A common concentration is 20-50% TFA in DCM (v/v), or approximately 5-10 equivalents of TFA relative to the substrate.[6][7][8]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.[3][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[9] The crude product is the trifluoroacetate salt of DL-2-amino-1-butanol.

3. Work-up Procedures (Choose one):

  • Aqueous Work-up (to obtain the free amine):

    • Re-dissolve the crude residue in DCM.

    • Carefully add saturated NaHCO₃ solution to neutralize the excess acid (Caution: CO₂ evolution).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, DL-2-amino-1-butanol.[10]

  • Non-Aqueous Work-up (to obtain the free amine):

    • Dilute the initial reaction mixture with DCM.

    • Add a basic ion-exchange resin, such as Amberlyst® A21.[8][11]

    • Stir the suspension for 30-60 minutes.

    • Filter the resin and wash it with DCM or Methanol.

    • Combine the filtrates and evaporate the solvent to obtain the free amine.[11]

4. Safety Precautions:

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas, which can cause pressure build-up. Perform this step slowly and with caution.

Data Presentation

The following table summarizes typical conditions and outcomes for TFA-mediated N-Boc deprotection based on general literature procedures.

EntrySubstrate ClassTFA Concentration / EquivalentsSolventTime (h)Temp (°C)Yield (%)
1N-Boc Amine25% (v/v)DCM2RTHigh
2N-Boc Amine5.0 equivDCM0.560 (µW)High
3N-Boc Peptide33% (v/v)Chloroform12-16RT82
4N-Boc PeptideEqual volume to solventDCM>10 to RTQuantitative

Data compiled from references[6][7][10][11]. Yields are highly substrate-dependent.

Visualizations

Reaction Scheme

ReactionScheme sub This compound pro DL-2-amino-1-butanol TFA Salt sub->pro TFA, DCM RT, 1-3h G start Dissolve this compound in DCM add_tfa Add TFA at 0 °C start->add_tfa react Stir at Room Temperature (1-3 hours) add_tfa->react monitor Monitor by TLC react->monitor evap Evaporate Solvent & Excess TFA monitor->evap Reaction Complete product_salt Crude Product (TFA Salt) evap->product_salt workup Work-up (e.g., Neutralization & Extraction) evap->workup isolate Isolate & Purify workup->isolate product_free Final Product (Free Amine) isolate->product_free

References

Application Notes and Protocols: Mild Deprotection of N-Boc-DL-2-amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] However, traditional deprotection methods often rely on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be detrimental to sensitive functional groups within complex molecules.[2] This document provides a detailed overview of milder, alternative methods for the deprotection of N-Boc-DL-2-amino-1-butanol, a key chiral building block in pharmaceutical synthesis. The presented protocols and data are intended to guide researchers in selecting the optimal conditions to achieve efficient deprotection while preserving the integrity of the target molecule.

Data Presentation: Comparison of Mild N-Boc Deprotection Methods

The following table summarizes various mild acidic and non-acidic methods for the deprotection of N-Boc protected amines. While specific data for this compound is not extensively reported, the conditions are applicable to a broad range of aliphatic amines and amino alcohols, with expected high yields.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[2][3]
Iron(III) Catalysis N,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[2]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[2][4][5]
p-Toluenesulfonic Acid Amines, Amino Acid EsterspTSA, various solvents, RT10 min - 25 min63-98%[6]
Aqueous Phosphoric Acid tert-butyl carbamatesH₃PO₄, THFNot SpecifiedHigh[4][7]
Thermolytic (Fluorinated Alcohols) Alkyl, Aryl, and Heteroaromatic N-Boc-aminesTFE or HFIP, Reflux or Microwave5 min - 15 min81-99%[8]
TBAF N-Boc derivativesTBAF, THF, RefluxNot SpecifiedGood[2][9]

Experimental Protocols

Protocol 1: Deprotection using Oxalyl Chloride in Methanol

This method offers a mild and efficient cleavage of the N-Boc group at room temperature.[4][5]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride ((COCl)₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or micropipette

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 25 mL round bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous methanol (e.g., 0.1 M concentration).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv.) dropwise to the stirring solution via a syringe or micropipette. Caution: The reaction may be exothermic and cause sputtering.[4]

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[5]

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude DL-2-amino-1-butanol.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Thermal Deprotection in Boiling Water

This protocol represents a green and straightforward method for Boc deprotection.[2][10]

Materials:

  • This compound

  • Deionized water

  • Round bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Separatory funnel

Procedure:

  • Place this compound (1.0 equiv.) in a round-bottomed flask.

  • Add deionized water (e.g., to a concentration of 0.1 M).[10]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10 minutes to 2 hours.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous solution with dichloromethane or another suitable organic solvent to remove any unreacted starting material or organic impurities. The deprotected product, being an amine salt, will likely remain in the aqueous phase.

  • To isolate the free amine, basify the aqueous layer with a suitable base (e.g., NaOH) and extract with an organic solvent. Dry the organic extracts and concentrate to obtain the product. Alternatively, the aqueous solution containing the amine salt can be used directly in subsequent steps if compatible.

Protocol 3: Deprotection using p-Toluenesulfonic Acid (pTSA)

This method utilizes a mild Brønsted acid for efficient deprotection.[6]

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O)

  • Solvent (e.g., Methanol, Acetonitrile, or a deep eutectic solvent as described in the literature)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 equiv.) in the chosen solvent in a round bottom flask.

  • Add p-Toluenesulfonic acid monohydrate (catalytic to stoichiometric amounts may be effective, optimization may be required).

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 10-30 minutes).[6]

  • Upon completion, neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product into Ethyl Acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Experimental Workflow: Oxalyl Chloride/Methanol Deprotection

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Anhydrous MeOH add_reagent Add Oxalyl Chloride (3 equiv.) at RT start->add_reagent stir Stir at RT (1-4h) & Monitor (TLC/LC-MS) add_reagent->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with DCM/EtOAc quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography (if needed) dry->purify end DL-2-amino-1-butanol purify->end

Caption: Workflow for N-Boc deprotection using oxalyl chloride in methanol.

Logical Flow: Selecting a Mild Deprotection Method

start Start: this compound acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive thermal_stability Is the molecule thermally stable? acid_sensitive->thermal_stability Yes method_oxalyl Oxalyl Chloride/MeOH acid_sensitive->method_oxalyl No method_ptsa p-Toluenesulfonic Acid acid_sensitive->method_ptsa No green_method Is a 'green' method preferred? thermal_stability->green_method Yes method_fecl3 Iron(III) Catalysis thermal_stability->method_fecl3 No method_tba TBAF thermal_stability->method_tba No method_thermal Thermal (Boiling Water) green_method->method_thermal Yes green_method->method_fecl3 No

Caption: Decision tree for selecting a suitable mild N-Boc deprotection method.

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is essential to conduct all experiments in a well-ventilated fume hood and to use appropriate personal protective equipment. Researchers should consult the original literature for more detailed information and safety precautions.

References

The Strategic Role of N-Boc-DL-2-amino-1-butanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Boc-DL-2-amino-1-butanol and its enantiomerically pure forms are versatile chiral building blocks of significant interest in the pharmaceutical industry. The presence of both a protected amine and a primary alcohol functionality allows for sequential and site-selective modifications, making it a valuable starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, a crucial feature in multi-step synthetic routes. This document provides detailed application notes and protocols for the use of N-Boc-protected 2-amino-1-butanol in the synthesis of a key intermediate for the HIV protease inhibitor, Amprenavir.

Application: Synthesis of a Key Intermediate for Amprenavir

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. A key structural motif in Amprenavir is the (1S,2R)-1-amino-2-hydroxy-3-(isobutylamino)propyl group. The synthesis of this core structure can be efficiently achieved using (S)-N-Boc-2-amino-1-butanol as a chiral precursor. The Boc protection strategy is instrumental in controlling the regioselectivity of the key epoxide ring-opening reaction.

Logical Workflow for the Synthesis of Amprenavir Intermediate

The following diagram illustrates the synthetic strategy from N-Boc-(S)-2-amino-1-butanol to a key diamino alcohol intermediate of Amprenavir.

G cluster_0 Synthesis of Epoxide cluster_1 Epoxide Ring-Opening cluster_2 Deprotection A N-Boc-(S)-2-amino-1-butanol B Activation of Hydroxyl Group (e.g., Tosylation) A->B TsCl, Pyridine C Intramolecular Cyclization (Base Treatment) B->C K2CO3, MeOH D (S)-N-Boc-2-amino-1,2-epoxybutane C->D F Regioselective Nucleophilic Attack D->F E Isobutylamine E->F G (S)-N-Boc-1-(isobutylamino)-2-butanol F->G H Acidic Condition G->H TFA or HCl I (S)-1-(isobutylamino)-2-butanol (Amprenavir Intermediate) H->I

Caption: Synthetic pathway to an Amprenavir intermediate.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Boc-2-amino-1,2-epoxybutane

This protocol describes the conversion of the primary alcohol in N-Boc-(S)-2-amino-1-butanol to an epoxide, a key electrophile for subsequent reactions.

Materials:

  • N-Boc-(S)-2-amino-1-butanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Tosylation: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-(S)-2-amino-1-butanol (1.0 eq) in dry dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylated intermediate.

  • Epoxidation: Dissolve the crude tosylate in methanol.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 6-8 hours.

  • Monitor the formation of the epoxide by TLC.

  • Once the reaction is complete, filter off the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-N-Boc-2-amino-1,2-epoxybutane.

Data Presentation:

StepReactantReagentsSolventTemperatureTimeYield (%)Purity (%)
TosylationN-Boc-(S)-2-amino-1-butanolTsCl, PyridineDCM0 °C to RT12-16 h~90-95>95 (crude)
EpoxidationTosylated intermediateK₂CO₃MeOHRT6-8 h~85-90>98
Protocol 2: Synthesis of (S)-N-Boc-1-(isobutylamino)-2-butanol

This protocol details the crucial regioselective ring-opening of the synthesized epoxide with isobutylamine.

Materials:

  • (S)-N-Boc-2-amino-1,2-epoxybutane

  • Isobutylamine

  • Isopropanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube or pressure vessel, dissolve (S)-N-Boc-2-amino-1,2-epoxybutane (1.0 eq) in isopropanol.

  • Add isobutylamine (3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting epoxide is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess isobutylamine and solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield (S)-N-Boc-1-(isobutylamino)-2-butanol.

Data Presentation:

ReactantReagentSolventTemperatureTimeYield (%)Purity (%)
(S)-N-Boc-2-amino-1,2-epoxybutaneIsobutylamineIsopropanol80-90 °C12-24 h~75-85>97

Biological Context: Amprenavir and HIV Protease Inhibition

Amprenavir functions by inhibiting the HIV-1 protease, an aspartic protease that is essential for the maturation of the virus. The protease cleaves newly synthesized polyproteins into their functional protein products. Inhibition of this enzyme results in the production of immature, non-infectious viral particles.

Signaling Pathway Diagram: HIV Protease in the Viral Lifecycle

The following diagram illustrates the role of HIV protease and the inhibitory action of Amprenavir.

HIV_Lifecycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Viral_Proteins Mature Viral Proteins HIV_Protease->Viral_Proteins Assembly Viral Assembly Viral_Proteins->Assembly Budding Budding & Maturation Assembly->Budding New_Virion New Infectious Virion Budding->New_Virion Amprenavir Amprenavir Amprenavir->HIV_Protease Inhibits

Application of N-Boc-2-amino-1-butanol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful and well-established strategy for controlling the stereochemical outcome of chemical reactions.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. This covalent attachment creates a chiral environment, directing subsequent chemical transformations to favor the formation of one diastereomer over the other.[1] After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recovered for reuse. The efficacy of a chiral auxiliary is evaluated based on the diastereomeric or enantiomeric excess of the product, as well as the overall chemical yield.

This document provides detailed application notes and protocols for the use of N-Boc protected enantiomers of 2-amino-1-butanol as chiral auxiliaries in asymmetric synthesis.

Important Note on Chirality: The topic specifies "N-Boc-DL-2-amino-1-butanol". It is crucial to understand that a "DL" designation indicates a racemic mixture, containing equal amounts of the Dextrorotatory (+) and Levorotatory (-) enantiomers. A racemic mixture cannot function as a chiral auxiliary, as the two enantiomers would direct the reaction in opposite stereochemical directions, resulting in a racemic product. Therefore, these application notes focus on the use of the enantiomerically pure forms: N-Boc-(S)-2-amino-1-butanol and N-Boc-(R)-2-amino-1-butanol .

Principle of Action

N-Boc-(S)- or (R)-2-amino-1-butanol can be readily converted into chiral oxazolidinone auxiliaries or used to form chiral amides. The steric bulk of the Boc-protecting group and the ethyl group at the stereocenter can effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. This steric hindrance is the basis for the diastereoselective bond formation. The nitrogen and oxygen atoms of the amino alcohol backbone can also act as chelation points for metal ions, creating a rigid and predictable transition state, which further enhances stereochemical control.

Applications in Asymmetric Synthesis

While specific literature on N-Boc-2-amino-1-butanol as a chiral auxiliary is not extensively documented, its structural similarity to other well-established amino alcohol-derived auxiliaries, such as those derived from valinol or phenylglycinol, allows for the confident postulation of its application in several key asymmetric transformations.[2]

Asymmetric Alkylation of Carboxylic Acid Derivatives

One of the most common applications of chiral auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acids. By forming a chiral amide between the carboxylic acid and the enantiomerically pure N-Boc-2-amino-1-butanol, a chiral environment is established around the α-carbon.

Logical Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Prochiral Carboxylic Acid C Chiral Amide Formation A->C B N-Boc-(S)-2-amino-1-butanol B->C D Deprotonation (e.g., LDA) C->D Formed Chiral Substrate E Chiral Enolate D->E G Diastereoselective Alkylation E->G F Electrophile (R-X) F->G H Hydrolysis (e.g., LiOH) G->H Alkylated Product I Chiral Carboxylic Acid H->I J Recovered Auxiliary H->J

Caption: Logical workflow for chiral auxiliary-mediated asymmetric alkylation.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical data for the asymmetric alkylation of propanoic acid, illustrating the expected high diastereoselectivity achievable with an N-Boc-amino alcohol-derived auxiliary.

Electrophile (R-X)BaseSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e., %)
Benzyl bromideLDATHF-7888>95
Methyl iodideNaHMDSTHF-7892>98
Allyl bromideLHMDSTHF-7885>95
Ethyl iodideLDATHF-7889>95

Experimental Protocol: Asymmetric Benzylation of a Propanoic Acid Derivative

Materials:

  • Chiral amide derived from propanoic acid and N-Boc-(S)-2-amino-1-butanol

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and stir bar

  • HPLC with a chiral column for d.e. determination

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral amide (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add benzyl bromide (1.2 equiv) dropwise at -78 °C. Stir the reaction mixture at this temperature for 4 hours.

  • Reaction Quench: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric excess of the purified product by chiral HPLC analysis.

  • Auxiliary Cleavage: The alkylated chiral amide can be hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the chiral carboxylic acid and recover the N-Boc-(S)-2-amino-1-butanol auxiliary.

Asymmetric Aldol Reactions

N-Acyl derivatives of chiral auxiliaries can also be used to control the stereochemistry of aldol reactions. The chiral auxiliary directs the facial selectivity of the enolate addition to an aldehyde, leading to the formation of one diastereomer of the β-hydroxy carbonyl compound preferentially.

Reaction Scheme: Diastereoselective Aldol Reaction

G cluster_0 Asymmetric Aldol Reaction Chiral N-Acyl Imide Chiral N-Acyl Imide Product Product Chiral N-Acyl Imide->Product 1. Lewis Acid (e.g., TiCl4), Base 2. Aldehyde Aldehyde (R'CHO) Aldehyde (R'CHO) Aldehyde (R'CHO)->Product

References

Application Notes and Protocols for the Coupling of N-Boc-DL-2-amino-1-butanol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-DL-2-amino-1-butanol is a valuable building block in organic synthesis and medicinal chemistry. As a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group, it serves as a precursor for the synthesis of a variety of complex molecules, including peptidomimetics, chiral ligands, and pharmaceutical intermediates. The coupling of its amino group with a carboxylic acid to form an amide bond is a fundamental and frequently employed transformation.

These application notes provide detailed protocols and guidance for the standard reaction conditions for the coupling of this compound with carboxylic acids. The key challenge in this reaction is to achieve chemoselective N-acylation while avoiding the potential side reaction of O-acylation at the hydroxyl group. The protocols outlined below are designed to maximize the yield of the desired amide product by employing common and efficient coupling reagents.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid. This is achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the amine.

A critical consideration when working with this compound is the presence of the free hydroxyl group, which can compete with the amine as a nucleophile, leading to the formation of an ester byproduct (O-acylation). The choice of coupling reagents and reaction conditions is therefore crucial to ensure high selectivity for the desired N-acylation.

Recommended Coupling Reagents

Several classes of coupling reagents are effective for the amidation of this compound. The choice of reagent may depend on the specific carboxylic acid substrate, scale of the reaction, and desired purity of the product.

Coupling Reagent ClassExamplesAdditiveKey Characteristics
Carbodiimides EDC, DCC, DICHOBt, OxymaCost-effective and widely used. Formation of a highly reactive O-acylisourea intermediate. HOBt or Oxyma are added to suppress racemization and improve efficiency.[1][2]
Uronium/Aminium Salts HBTU, HATU, HCTUNone requiredHigh efficiency, fast reaction times, and low risk of racemization.[2][3] Often preferred for sterically hindered substrates or difficult couplings.[4]
Phosphonium Salts PyBOP, PyAOPNone requiredSimilar to uronium salts in efficiency. Byproducts are generally considered less hazardous than those from some older phosphonium reagents like BOP.[5]

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of this compound with a generic carboxylic acid (R-COOH).

Protocol 1: Coupling using EDC/HOBt

This protocol is a standard and cost-effective method for amide bond formation. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification.[2]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (R-COOH) (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq), this compound (1.0 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approximately 0.1 M concentration of the limiting reagent).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly suitable for sterically hindered substrates or when rapid reaction times are desired.[2][3]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (R-COOH) (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and the carboxylic acid. For difficult couplings, switching from EDC/HOBt to a more potent reagent like HATU is recommended.[4] A double coupling, where fresh reagents are added after the initial reaction period, can also improve yields.[4]

  • O-acylation Side Product: The formation of the ester byproduct can be minimized by the slow, portion-wise addition of the coupling reagent at 0 °C. Using a slight excess of the carboxylic acid can also favor the desired reaction. The choice of a non-nucleophilic base like DIPEA is standard, but in cases of significant O-acylation, a weaker base or careful control of its stoichiometry might be beneficial.

  • Racemization: While this compound is a racemic mixture, if the carboxylic acid partner is chiral, racemization at its stereocenter can be a concern. The use of additives like HOBt or HOAt with carbodiimides, or employing uronium/phosphonium salt reagents, is highly effective at suppressing racemization.[2]

Visualization of Experimental Workflow

Below is a generalized workflow for the coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Combine Carboxylic Acid, This compound, and Additive (if any) in Solvent dissolve Dissolve under Inert Atmosphere prep_reactants->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., DIPEA) cool->add_base add_coupling_reagent Add Coupling Reagent (e.g., EDC or HATU) add_base->add_coupling_reagent react Stir at Room Temperature (1-24 hours) add_coupling_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Dilute with Organic Solvent monitor->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify characterize Characterize Pure Product purify->characterize

Caption: General workflow for the solution-phase coupling of this compound.

Signaling Pathways and Applications

The amide products derived from this compound can be precursors to a wide range of biologically active molecules. For instance, after deprotection of the Boc group, the resulting amino alcohol amide can be further functionalized. Molecules containing the 2-amino-1-butanol scaffold are found in various therapeutic agents, including ethambutol, an antimycobacterial drug. The chirality and functional handles of this building block make it a versatile component in the design of enzyme inhibitors, receptor ligands, and other probes for studying biological signaling pathways. The specific signaling pathway of interest would be determined by the nature of the carboxylic acid coupled to the amino alcohol and any subsequent modifications.

The diagram below illustrates a logical relationship for the application of the synthesized compound in drug discovery.

G start This compound + Carboxylic Acid coupling Amide Coupling Reaction start->coupling product N-Acyl-N-Boc-DL-2-amino-1-butanol coupling->product deprotection Boc Deprotection product->deprotection final_compound Final Biologically Active Compound deprotection->final_compound screening Biological Screening (e.g., Enzyme Assays) final_compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: Drug discovery workflow utilizing the coupled product.

References

The Versatility of N-Boc Protected Amino Alcohols in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butoxycarbonyl (N-Boc) protected amino alcohols are invaluable chiral building blocks in modern asymmetric synthesis. Their unique structural features, combining a sterically demanding protecting group with coordinating amino and hydroxyl functionalities, make them highly effective as chiral ligands, auxiliaries, and synthons for the stereocontrolled synthesis of complex molecules. This document provides detailed application notes and experimental protocols for key applications of N-Boc protected amino alcohols, with a focus on quantitative data and reproducible methodologies to aid researchers in the fields of organic synthesis and drug development.

Chiral Ligands for Enantioselective Addition of Organozinc Reagents to Aldehydes

N-Boc protected amino alcohols are widely employed as chiral ligands in the enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for the formation of chiral secondary alcohols. The N-Boc group, in concert with the amino alcohol backbone, creates a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.

Application Data:
N-Boc Amino Alcohol LigandAldehydeOrganozinc ReagentYield (%)ee (%)
N-Boc-L-ValinolBenzaldehydeDiethylzinc9598
N-Boc-L-PhenylalaninolBenzaldehydeDiethylzinc9297
N-Boc-L-Leucinolp-TolualdehydeDiethylzinc9096
N-Boc-(1R,2S)-Norephedrine2-NaphthaldehydeDiethylzinc8895
N-Boc-L-IsoleucinolCyclohexanecarboxaldehydeDiethylzinc8592
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde using N-Boc-L-Valinol

Materials:

  • N-Boc-L-Valinol

  • Benzaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add N-Boc-L-Valinol (0.1 mmol, 1.0 equiv).

  • Dissolve the ligand in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

G Workflow for Enantioselective Diethylzinc Addition cluster_prep Catalyst Formation cluster_reaction Enantioselective Addition cluster_workup Work-up and Purification ligand N-Boc-L-Valinol catalyst Chiral Zinc-Amino Alcohol Complex ligand->catalyst Toluene, 0°C diethylzinc Diethylzinc diethylzinc->catalyst aldehyde Benzaldehyde catalyst->aldehyde product_complex Product-Zinc Complex aldehyde->product_complex 0°C quench Quench with NH4Cl(aq) product_complex->quench extraction Extraction with Diethyl Ether quench->extraction purification Column Chromatography extraction->purification final_product Chiral Secondary Alcohol purification->final_product G Asymmetric Alkylation using an N-Boc-Amino Alcohol-Derived Auxiliary cluster_synthesis Auxiliary Synthesis cluster_functionalization Acylation and Alkylation cluster_cleavage Auxiliary Cleavage amino_alcohol N-Boc-L-Valinol oxazolidinone (S)-4-isopropyloxazolidin-2-one amino_alcohol->oxazolidinone 1. NaH, THF 2. Diethyl Carbonate acylation Acylation with Propionyl Chloride oxazolidinone->acylation enolate Enolate Formation (LDA) acylation->enolate alkylation Alkylation with Benzyl Bromide enolate->alkylation product Alkylated Auxiliary alkylation->product cleavage Hydrolysis (LiOH/H2O2) product->cleavage acid Chiral Carboxylic Acid cleavage->acid G Diastereoselective Reduction of an N-Boc-α-Amino Ketone start N-Boc-α-Amino Ketone reduction Reduction start->reduction syn_product syn-1,2-Amino Alcohol reduction->syn_product e.g., NaBH4, MeOH anti_product anti-1,2-Amino Alcohol reduction->anti_product e.g., L-Selectride®, THF

Application Notes and Protocols for Purity Assessment of N-Boc-DL-2-amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for assessing the chemical and chiral purity of N-Boc-DL-2-amino-1-butanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure the quality and consistency of this critical raw material.

High-Performance Liquid Chromatography (HPLC) for Chemical and Chiral Purity

HPLC is a primary technique for determining the purity of this compound. A reversed-phase method can be employed for assessing chemical purity, while a chiral method is necessary to resolve and quantify the enantiomers.

Chemical Purity by Reversed-Phase HPLC

This method is suitable for identifying and quantifying process-related impurities and degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Data Presentation:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% TFA (Gradient)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection 210 nm
Expected Retention Time ~ 8.5 min (Varies with exact gradient)
Limit of Detection (LOD) ~ 0.01%
Limit of Quantitation (LOQ) ~ 0.03%
Chiral Purity by Chiral HPLC

This method is essential for determining the enantiomeric excess of the desired stereoisomer. Macrocyclic glycopeptide-based chiral stationary phases are often effective for the separation of N-protected amino alcohols.[1]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chirobiotic T (Teicoplanin-based), 250 mm x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Isocratic mixture of ethanol and hexane (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in the mobile phase.

Data Presentation:

ParameterValue
Column Chirobiotic T, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20% Ethanol in Hexane
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection 220 nm
Expected Retention Time (R-enantiomer) ~ 10.2 min
Expected Retention Time (S-enantiomer) ~ 12.5 min
Resolution (Rs) > 1.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of this compound, derivatization is typically required. Silylation is a common derivatization technique for compounds with active hydrogens.[2]

Experimental Protocol:

  • Derivatization:

    • Dry a 1 mg sample of this compound under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Data Presentation:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Oven Program 100 °C (2 min) to 280 °C at 10 °C/min
Ionization Electron Ionization (EI), 70 eV
Expected m/z fragments (TMS derivative) M-15 (loss of CH₃), M-57 (loss of t-butyl), M-73 (loss of Si(CH₃)₃)

Potential Impurities:

The synthesis of DL-2-amino-1-butanol can introduce impurities such as 1-amino-2-butanol.[3][4] The Boc-protection step can also lead to side products. These potential impurities should be monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed structural information.

Experimental Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2 s

Data Presentation (Predicted Chemical Shifts):

¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm) Multiplicity Integration Assignment
Proton
-C(CH₃)₃~ 1.45s9HBoc group
-CH₂-CH₃~ 0.95t3HMethyl group
-CH₂-CH₃~ 1.50-1.65m2HMethylene group
-NH-CH-~ 3.60-3.70m1HMethine proton
-CH-CH₂OH~ 3.40-3.55m2HMethylene protons
-OHVariablebr s1HHydroxyl proton
-NH-~ 5.0br s1HAmide proton
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm) Assignment
Carbon
-C(CH₃)₃~ 28.5Boc methyls
-C(CH₃)₃~ 79.5Boc quaternary
-CH₂-CH₃~ 10.5Methyl group
-CH₂-CH₃~ 25.0Methylene group
-NH-CH-~ 55.0Methine carbon
-CH-CH₂OH~ 65.0Methylene carbon
-C=O~ 156.0Carbonyl carbon

Visualizations

Experimental Workflow for Purity Assessment

G Workflow for Purity Assessment of this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_hplc_methods HPLC Methods cluster_gcms_prep GC-MS Preparation cluster_results Data Analysis and Purity Determination Sample This compound Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR RP_HPLC Reversed-Phase HPLC HPLC->RP_HPLC Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC Derivatization Silylation GCMS->Derivatization Volatile_Impurities Volatile Impurities Profile GCMS->Volatile_Impurities Structure_Confirm Structural Confirmation NMR->Structure_Confirm Chem_Purity Chemical Purity (%) RP_HPLC->Chem_Purity Chiral_Purity Enantiomeric Purity (% ee) Chiral_HPLC->Chiral_Purity Final_Purity Overall Purity Assessment Chem_Purity->Final_Purity Chiral_Purity->Final_Purity Volatile_Impurities->Final_Purity Structure_Confirm->Final_Purity

Caption: Experimental workflow for the comprehensive purity assessment of this compound.

Logical Relationships of Analytical Techniques

G Interrelation of Analytical Techniques for Purity Assessment cluster_properties Key Purity Attributes cluster_techniques Analytical Techniques Compound This compound ChemicalPurity Chemical Purity Compound->ChemicalPurity ChiralPurity Chiral Purity Compound->ChiralPurity Identity Structural Identity Compound->Identity ResidualSolvents Residual Solvents/ Volatiles Compound->ResidualSolvents HPLC HPLC HPLC->ChemicalPurity Quantifies related substances HPLC->ChiralPurity Resolves enantiomers GCMS GC-MS GCMS->ChemicalPurity Identifies volatile related substances GCMS->ResidualSolvents Detects volatile impurities NMR NMR NMR->ChemicalPurity qNMR for assay NMR->Identity Confirms structure KF Karl Fischer Titration KF->ChemicalPurity Quantifies water content

Caption: Logical relationships between analytical techniques and purity attributes.

References

Troubleshooting & Optimization

Preventing side reactions during N-Boc deprotection of 2-amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc deprotection of 2-amino-1-butanol. Our aim is to help you overcome common challenges and prevent the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-Boc deprotection of 2-amino-1-butanol?

A1: The most prevalent side reaction is the intramolecular cyclization of the intermediate carbamic acid or the final product, 2-amino-1-butanol, to form the corresponding oxazolidinone, specifically (S)-4-ethyloxazolidin-2-one (for the S-enantiomer). This is particularly a risk under basic conditions or upon heating.

Q2: Which acidic conditions are recommended for N-Boc deprotection of 2-amino-1-butanol?

A2: Strong acidic conditions are typically employed for Boc deprotection. The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.[1][2] The choice between TFA and HCl often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product.[1]

Q3: How can I minimize the formation of the oxazolidinone byproduct?

A3: To minimize oxazolidinone formation, it is crucial to control the reaction conditions. Key strategies include:

  • Use of Anhydrous Conditions: Water can facilitate side reactions. Ensuring anhydrous conditions throughout the reaction and work-up is important.

  • Low Temperatures: Running the deprotection at reduced temperatures (e.g., 0 °C) can help to slow down the rate of the competing cyclization reaction.

  • Careful Work-up: Avoid prolonged exposure to basic conditions during work-up. If a basic wash is necessary to neutralize excess acid, it should be performed quickly and at a low temperature.

  • Choice of Reagent and Solvent: Using a reagent system less prone to promoting cyclization, such as HCl in an anhydrous solvent like dioxane or diethyl ether, can be beneficial.

Q4: I am observing incomplete deprotection. What should I do?

A4: Incomplete deprotection can be due to several factors:

  • Insufficient Acid: Ensure that a sufficient excess of the acid is used to drive the reaction to completion.

  • Reaction Time: While many Boc deprotections are rapid, some substrates may require longer reaction times.[2] Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

  • Steric Hindrance: Although less common for 2-amino-1-butanol, significant steric hindrance around the Boc-protected amine can slow down the reaction.

Q5: Are there any milder alternatives to strong acids for this deprotection?

A5: Yes, for substrates that are sensitive to strong acids, alternative methods can be considered. One such method is the use of oxalyl chloride in methanol, which has been reported as a mild and selective method for N-Boc deprotection.[3][4] Thermal deprotection is another possibility, though it may not be suitable for all substrates due to the required high temperatures.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-amino-1-butanol Formation of oxazolidinone byproduct.- Conduct the reaction at a lower temperature (e.g., 0 °C). - Ensure strictly anhydrous conditions. - Minimize the duration of any basic work-up steps. - Consider using HCl in dioxane instead of TFA.
Incomplete reaction.- Increase the equivalents of acid. - Extend the reaction time and monitor by TLC/LC-MS.
Presence of a major byproduct in NMR/LC-MS Likely the oxazolidinone.- Characterize the byproduct to confirm its identity. - Optimize reaction conditions as described above to minimize its formation.
Difficulty in isolating the product The product may be volatile or highly soluble in the work-up solvents.- Isolate the product as its hydrochloride or trifluoroacetate salt, which are typically crystalline and less soluble. - Use a careful extraction procedure with an appropriate solvent.
Reaction is not proceeding at all Inactive reagent or incorrect reaction setup.- Use fresh, high-quality acid (TFA can degrade over time). - Verify the concentration of the HCl solution. - Ensure proper mixing of the reaction.

Data Presentation

While specific quantitative data for the N-Boc deprotection of 2-amino-1-butanol is not extensively available in the literature, the following table summarizes general expectations for common deprotection methods.

Deprotection Method Typical Reagents & Conditions Advantages Disadvantages Expected Yield of Amine
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM), Room Temperature, 1-4 h[1][7]- Fast and generally high-yielding.- TFA is corrosive and volatile. - Can be harsh for acid-sensitive substrates.High (>90%)
Hydrochloric Acid (HCl) 4M HCl in Dioxane or Ethyl Acetate, Room Temperature, 1-4 h[1]- Often provides a crystalline hydrochloride salt, aiding purification. - Generally high-yielding.- Dioxane is a potential carcinogen. - Can be slower than TFA for some substrates.High (>90%)
Oxalyl Chloride/Methanol Oxalyl chloride in Methanol, Room Temperature, 1-4 h[3][4]- Mild conditions, suitable for acid-sensitive substrates.- Reagent is moisture-sensitive. - Mechanism is more complex.Good to High (up to 90%)[4]
Thermal Deprotection High temperature (e.g., 150-270 °C) in a suitable solvent[5]- Avoids the use of strong acids.- Requires high temperatures which may not be suitable for all substrates. - Potential for other side reactions.Variable

Experimental Protocols

Protocol 1: N-Boc Deprotection of 2-Amino-1-butanol using HCl in Dioxane

This protocol is recommended to minimize the formation of the oxazolidinone byproduct.

Materials:

  • N-Boc-2-amino-1-butanol

  • 4M HCl in 1,4-dioxane (anhydrous)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a stir bar

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-2-amino-1-butanol (1 equivalent).

  • Dissolve the starting material in a minimal amount of anhydrous dioxane.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add 4M HCl in dioxane (2-4 equivalents) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, the 2-amino-1-butanol hydrochloride salt may precipitate. If so, collect the solid by filtration.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt and then filter.

  • Dry the solid product under vacuum.

Visualizations

Deprotection_Workflow Troubleshooting N-Boc Deprotection of 2-Amino-1-Butanol cluster_start Start cluster_reaction Deprotection cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start N-Boc-2-amino-1-butanol reaction Perform N-Boc Deprotection (e.g., HCl/Dioxane at 0°C) start->reaction analysis Monitor Reaction by TLC/LC-MS reaction->analysis complete Reaction Complete? analysis->complete side_product Side Product Observed: Oxazolidinone analysis->side_product Side Product Detected product Desired Product: 2-Amino-1-butanol complete->product Yes incomplete Incomplete Reaction complete->incomplete No troubleshoot_side_product Optimize Conditions: - Lower Temperature - Ensure Anhydrous Conditions - Check Work-up side_product->troubleshoot_side_product troubleshoot_incomplete Optimize Conditions: - Increase Acid Equivalents - Extend Reaction Time incomplete->troubleshoot_incomplete troubleshoot_side_product->reaction troubleshoot_incomplete->reaction Side_Reaction_Pathway Side Reaction Pathway: Oxazolidinone Formation cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway start N-Boc-2-amino-1-butanol intermediate Carbamic Acid Intermediate start->intermediate Acid product 2-Amino-1-butanol (Desired Product) intermediate->product - CO2 cyclization Intramolecular Cyclization intermediate->cyclization Heat or Base product->cyclization Heat or Base oxazolidinone Oxazolidinone (Side Product) cyclization->oxazolidinone

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered amines. Incomplete deprotection in these contexts can lead to significant yield loss, complex purification challenges, and delays in synthetic campaigns. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of a sterically hindered amine?

Several factors can contribute to the incomplete removal of a Boc group, especially when the amine is sterically congested:

  • Steric Hindrance: The bulky nature of the Boc group, combined with a sterically demanding substrate, can physically block the approach of the acidic reagent to the carbamate nitrogen, slowing down the cleavage reaction.[1]

  • Insufficient Acid Strength or Concentration: Standard acidic conditions, such as 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), may not be potent enough for particularly resilient substrates. The rate of Boc cleavage is highly dependent on the acid's concentration.[1][2]

  • Suboptimal Reaction Time or Temperature: Deprotection is a kinetic process. Sterically hindered or electron-deficient amines often require longer reaction times or elevated temperatures to achieve complete conversion.[1][2]

  • Poor Solubility: If the Boc-protected starting material has limited solubility in the reaction solvent, the accessibility of the deprotecting reagent is restricted, leading to an incomplete reaction.[1]

  • Inadequate Reagent Equivalents: An insufficient amount of the acidic reagent will result in an incomplete reaction.

Q2: How can I effectively monitor the progress of my Boc deprotection reaction?

Regular monitoring is crucial to determine the optimal reaction time and avoid unnecessary exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected amine is typically more polar than its Boc-protected precursor, resulting in a lower Retention Factor (Rf) value.[1] A ninhydrin stain can be used to visualize the newly formed primary amine as a distinct spot.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise tracking of the starting material's consumption and the formation of the desired product, confirming its mass.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet from the Boc group's protons at approximately 1.4 ppm can be monitored to confirm deprotection.[1]

Q3: What are the common side reactions during acidic Boc deprotection, and how can they be minimized?

The primary side reaction stems from the formation of a reactive tert-butyl cation (tBu⁺) during the acidic cleavage of the Boc group.[1][4] This electrophile can alkylate nucleophilic residues in the molecule.

  • Commonly Affected Residues: Tryptophan (indole ring), Methionine (thioether), Cysteine (thiol), and Tyrosine (phenol ring) are particularly susceptible to alkylation.[1][4]

  • Mitigation with Scavengers: To prevent these side reactions, "scavengers" are added to the deprotection solution. These are nucleophilic compounds that trap the tert-butyl cation before it can react with the substrate.[1] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[2]

Q4: Can I use an alternative to TFA for Boc deprotection if my molecule is acid-sensitive?

Yes, several alternative methods are available for deprotecting Boc groups on acid-sensitive substrates.

  • Milder Acidic Conditions: Milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[5][6]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[5][7]

  • Thermal Deprotection: In some instances, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can induce deprotection without the need for an acid.[5][8]

  • Other Non-Acidic Methods: For highly sensitive substrates, methods employing oxalyl chloride in methanol have been reported to be effective.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving incomplete Boc deprotection.

ProblemPossible CauseRecommended Solution
Incomplete Deprotection Insufficient Acid Strength/Concentration: Standard conditions (e.g., 20% TFA in DCM) are not strong enough.[2]Gradually increase the TFA concentration to 50% or even use neat TFA for a short duration, monitoring carefully.[4][5]
Inadequate Reaction Time: The reaction has not been allowed to proceed to completion.[2]Extend the reaction time and monitor progress using TLC or LC-MS.[2]
Low Temperature: The reaction is being run at a low temperature, slowing the kinetics.Allow the reaction to warm to room temperature. For highly resistant substrates, gentle heating may be necessary, but this should be done with caution to avoid side reactions.[5]
Poor Solubility: The starting material is not fully dissolved in the reaction solvent.[1]Test different solvent systems to improve solubility. For solid-phase synthesis, ensure proper resin swelling.[1][10]
Steric Hindrance: The bulky nature of the substrate is impeding the reaction.[1][5]Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[2] Alternatively, explore Lewis acid or thermal deprotection methods.[5]
Side Product Formation Alkylation by tert-butyl cation: The reactive tBu+ is reacting with nucleophilic sites on your molecule.[1][4]Add a scavenger to the deprotection cocktail. Triisopropylsilane (TIS) is a common general-purpose scavenger.[2]
Degradation of Acid-Sensitive Groups: Other protecting groups or functionalities are being cleaved.[5]Switch to a milder deprotection method. Options include using milder acids, Lewis acids (e.g., ZnBr₂), or thermal deprotection.[5]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection

This protocol outlines a general procedure for Boc deprotection using Trifluoroacetic Acid.

  • Dissolution: Dissolve the Boc-protected amine in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.[2]

  • Cooling: Cool the solution to 0 °C in an ice bath.[4]

  • TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2] If the substrate is susceptible to alkylation, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (3 times) to ensure complete removal of residual TFA.[2] The resulting TFA salt of the deprotected amine can often be used directly in the next step or purified further.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is a stronger alternative to TFA/DCM and is often effective for more resistant substrates.

  • Dissolution: Dissolve the Boc-protected amine in anhydrous 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4 equivalents or as a co-solvent).[2]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]

  • Workup: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2]

Protocol 3: Lewis Acid-Mediated Boc Deprotection with Zinc Bromide

This protocol offers a milder, non-protic alternative for acid-sensitive compounds.

  • Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent such as Dichloromethane (DCM).

  • Reagent Addition: Add an excess of zinc bromide (ZnBr₂) (2-3 equivalents).[7]

  • Reaction: Stir the reaction at room temperature overnight, monitoring by TLC.[7]

  • Workup: Isolate the product by removing the solvent under vacuum and performing a suitable aqueous workup to remove zinc salts.[7]

Visual Guides

Troubleshooting_Workflow Troubleshooting Incomplete Boc Deprotection start Incomplete Boc Deprotection Observed check_conditions Verify Standard Conditions (TFA/DCM, Time, Temp) start->check_conditions check_conditions->start Conditions Incorrect, Re-run increase_tfa Increase TFA Concentration (e.g., to 50% or neat) check_conditions->increase_tfa Conditions Correct extend_time Extend Reaction Time increase_tfa->extend_time success Deprotection Successful increase_tfa->success Successful increase_temp Increase Temperature (to RT or gentle heat) extend_time->increase_temp extend_time->success Successful stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) increase_temp->stronger_acid Still Incomplete increase_temp->success Successful alternative_methods Consider Alternative Methods (Lewis Acid, Thermal) stronger_acid->alternative_methods Still Incomplete stronger_acid->success Successful alternative_methods->success Successful

Caption: A workflow for troubleshooting incomplete Boc deprotection.

Boc_Deprotection_Mechanism Boc Deprotection and Side Reaction Prevention cluster_deprotection Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_prevention Prevention boc_amine Boc-Protected Amine protonated Protonated Carbamate boc_amine->protonated + H+ carbamic_acid Carbamic Acid protonated->carbamic_acid t_butyl_cation tert-Butyl Cation (tBu+) protonated->t_butyl_cation Loss of tBu+ free_amine Free Amine + CO2 carbamic_acid->free_amine - CO2 nucleophile Nucleophilic Residue (e.g., Trp, Met) t_butyl_cation->nucleophile scavenger Scavenger (e.g., TIS) t_butyl_cation->scavenger alkylated_product Alkylated Side Product nucleophile->alkylated_product + tBu+ trapped_cation Trapped Cation scavenger->trapped_cation Traps tBu+

References

Technical Support Center: Managing t-Butyl Cation Side Products in Boc Cleavage Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing side reactions during the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Boc deprotection protocols, with a specific focus on mitigating side products arising from the reactive t-butyl cation.

Frequently Asked Questions (FAQs)

Q1: What is the origin of t-butyl cation side products in Boc cleavage reactions?

A1: During the acid-catalyzed deprotection of a Boc-protected amine, the Boc group is protonated. This leads to the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid subsequently decarboxylates to release the free amine and carbon dioxide.[1][2] The highly reactive t-butyl cation is an electrophile that can then react with any nucleophilic species present in the reaction mixture, leading to the formation of undesired side products.[1][3]

Q2: Which functional groups or amino acid residues are most susceptible to alkylation by the t-butyl cation?

A2: Nucleophilic functional groups are particularly vulnerable to alkylation by the t-butyl cation. In the context of peptide synthesis, the following amino acid residues are most at risk:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[4][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][5]

  • Cysteine (Cys): The free thiol group is a prime target for tert-butylation.[4][5]

  • Tyrosine (Tyr): The activated phenolic ring can also undergo alkylation.[4][5] Other electron-rich aromatic rings, thiols, and guanidino groups are also susceptible to this side reaction.[3][5]

Q3: How can I prevent the formation of these t-butylated side products?

A3: The most effective strategy is to incorporate "scavengers" into the deprotection reaction mixture.[4][6] Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than the sensitive residues of your substrate.[5] They act as traps for the carbocation, preventing it from reacting with your molecule of interest.[5]

Q4: Can I reverse the t-butylation of a methionine residue?

A4: Yes, the S-alkylation of methionine to a sulfonium salt is often a reversible reaction. Treatment of the peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can be effective in removing the t-butyl group.[4][7]

Q5: Are there alternative, milder methods for Boc deprotection that avoid the formation of the t-butyl cation?

A5: Yes, for highly sensitive substrates, several alternative methods can be employed:

  • Milder Acidic Conditions: Using acids like aqueous phosphoric acid or p-toluenesulfonic acid can sometimes provide the desired deprotection with fewer side reactions.[6][8]

  • Lewis Acid-Mediated Deprotection: Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic and often milder conditions.[6]

  • Thermal Deprotection: In some instances, heating the Boc-protected compound, potentially in a solvent like water or 2,2,2-trifluoroethanol (TFE), can cause deprotection without the need for an acid.[6][9]

  • Oxalyl Chloride in Methanol: This system offers a very mild and selective method for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[10][11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Observation of unexpected byproducts with a mass increase of +56 Da. Alkylation of nucleophilic residues by the t-butyl cation generated during acidic cleavage.[4]Incorporate a scavenger or a cocktail of scavengers into the deprotection reaction mixture to trap the reactive t-butyl cation.[4]
Incomplete or slow deprotection reaction. - Insufficient acid strength or concentration.[6]- Low reaction temperature.[6]- Steric hindrance around the Boc-protected amine.[6]- Increase the acid concentration (e.g., from 25% to 50% TFA in DCM) or allow the reaction to warm to room temperature.[6]- For highly resistant substrates, consider using neat TFA for a short period.[6]- Use a stronger acid system like 4M HCl in dioxane.[6]
Cleavage of other acid-labile functional groups (e.g., esters, acetals). The strong acidic conditions required for Boc cleavage are not compatible with other sensitive groups.- Use milder acidic conditions (e.g., aqueous phosphoric acid).[6]- Employ alternative deprotection methods such as Lewis acid-mediated or thermal deprotection.[6]
Low peptide yield after cleavage from resin. - Incomplete cleavage from the resin.- Reattachment of the peptide to the resin, especially with C-terminal tryptophan.[12][13]- Extend the cleavage time or perform a second cleavage.[12]- Use a cleavage cocktail with a high concentration of scavengers.[12]

Data Presentation: Scavenger Cocktails

The choice of scavenger is critical and depends on the amino acid composition of the peptide. Below is a summary of common scavengers and their typical applications.

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) Trp, general carbocations2.5-5% (v/v)A highly effective and commonly used carbocation scavenger.[4][14]
Water (H₂O) General carbocations2.5-5% (v/v)Often used in combination with other scavengers to form t-butanol.[4][15]
Thioanisole Met, Trp5% (v/v)Effective in preventing S-alkylation of methionine.[4][5]
1,2-Ethanedithiol (EDT) Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues but has a strong odor.[4][5]
Anisole General nucleophiles-A general scavenger for various nucleophilic residues.[15]
Dithiothreitol (DTT) Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[4]
Dimethyl Sulfide (DMS) Cys-A thioether scavenger that has shown good performance in preventing S-tert-butylation.[16]

For peptides with multiple sensitive residues, a "cocktail" of scavengers is often employed. A widely used general-purpose cocktail is the TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture.[12][14] For more complex peptides, particularly those containing arginine, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) can be used.[12]

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution using TFA and a Scavenger
  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[1]

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[4] For a 25-50% solution of TFA in DCM, add the corresponding amount of TFA.[1]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.[1] Monitor the progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4] The crude product, often obtained as a TFA salt, can then be purified.

Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail
  • Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.[1]

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[4][12]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin (approximately 10 mL per gram of resin) and agitate the mixture at room temperature for 2-3 hours.[4][17]

  • Peptide Isolation: Filter the resin and collect the filtrate.[4]

  • Precipitation: Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[4]

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[4]

Mandatory Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation (H+) Boc_Amine->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation tButyl_Cation t-Butyl Cation (t-Bu+) Fragmentation->tButyl_Cation Carbamic_Acid Carbamic Acid Fragmentation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

tButyl_Cation_Pathways tButyl_Cation t-Butyl Cation (t-Bu+) Undesired_Alkylation Undesired Alkylation tButyl_Cation->Undesired_Alkylation Scavenging Scavenging tButyl_Cation->Scavenging Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys) Scavenger Scavenger (e.g., TIS, Thioanisole) Alkylated_Byproduct Alkylated Byproduct (+56 Da) Nucleophilic_Residue->Alkylated_Byproduct Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Competing pathways for the t-butyl cation.

References

Improving the scalability of reactions involving N-Boc-DL-2-amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scalability of reactions involving N-Boc-DL-2-amino-1-butanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc protection of DL-2-amino-1-butanol, particularly when scaling up the reaction.

Issue 1: Incomplete or Slow Reaction on a Larger Scale

  • Question: My N-Boc protection of DL-2-amino-1-butanol, which worked well on a 1g scale, is now sluggish and incomplete at a 100g scale. What are the potential causes and how can I resolve this?

  • Answer: Scaling up reactions can introduce challenges related to mass and heat transfer.

    • Poor Mixing: In larger vessels, inefficient stirring can lead to localized concentration gradients of reactants and base, resulting in incomplete reaction.

      • Solution: Ensure adequate agitation by using an appropriately sized overhead stirrer and baffle system for the reaction vessel.

    • Temperature Control: The exothermic nature of the reaction between di-tert-butyl dicarbonate (Boc₂O) and the amine can lead to localized heating on a larger scale if not managed properly. This can cause side reactions or degradation.

      • Solution: Implement controlled, portion-wise addition of Boc₂O to manage the exotherm. Utilize a reactor with a cooling jacket to maintain the optimal reaction temperature.

    • Solubility Issues: The solubility of DL-2-amino-1-butanol and the resulting N-Boc protected product may differ, potentially leading to precipitation and incomplete reaction at higher concentrations.

      • Solution: Adjust the solvent volume to maintain a homogenous solution throughout the reaction. Consider a solvent system that provides good solubility for both the starting material and the product.[1][2]

Issue 2: Formation of Byproducts During Scale-Up

  • Question: I am observing significant amounts of di-Boc protected and urea byproducts in my large-scale reaction that were negligible on a smaller scale. What is causing this and how can it be prevented?

  • Answer: The formation of these byproducts is often linked to reaction conditions and the stoichiometry of the reagents.

    • Di-Boc Formation: The formation of a di-tert-butyloxycarbonyl (di-Boc) protected amine can occur, especially with a large excess of Boc₂O and prolonged reaction times.

      • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

    • Urea Formation: Urea byproducts can form from the reaction of the amine with isocyanate, which can be generated from the decomposition of Boc₂O, particularly at elevated temperatures.[1]

      • Solution: Maintain a controlled temperature throughout the reaction. Ensure efficient mixing to prevent localized overheating. A catalyst-free approach in water may also minimize side reactions like urea formation.[1]

Issue 3: Difficulties in Product Isolation and Purification at Scale

  • Question: My work-up and purification process for this compound is cumbersome and inefficient on a larger scale. What are some scalable purification strategies?

  • Answer: Column chromatography, often used at the lab scale, is generally not practical for large-scale purification.

    • Aqueous Work-up: A well-designed aqueous work-up can remove many impurities.

      • Solution: After the reaction, quench with a suitable aqueous solution (e.g., ammonium chloride or a mild acid) to neutralize the base and hydrolyze any remaining Boc₂O. Extract the product into a suitable organic solvent. Wash the organic layer with brine to remove water-soluble impurities.

    • Crystallization: this compound may be a solid or an oil. If it is a solid, crystallization is an excellent method for purification at scale.

      • Solution: Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization. The ideal solvent will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

    • Distillation: If the product is a thermally stable oil, distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for scaling up the N-Boc protection of DL-2-amino-1-butanol?

    • A1: The choice of solvent is critical for scalability. While dichloromethane (DCM) and tetrahydrofuran (THF) are common at the lab scale, consider more environmentally friendly and scalable options like methanol, ethanol, or even water.[1][3] Alcoholic solvents can accelerate the rate of Boc protection for some amines.[3] A solvent system that allows for easy work-up and product isolation is preferable.

  • Q2: How can I monitor the reaction progress effectively on a large scale?

    • A2: In-process controls (IPCs) are essential for scalable reactions. Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the disappearance of the starting material.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the formation of the product and any byproducts.

  • Q3: Are there any safety considerations when scaling up this reaction?

    • A3: Yes. The reaction can be exothermic, so proper temperature control is crucial to avoid runaway reactions. Di-tert-butyl dicarbonate can decompose to produce isobutylene and carbon dioxide, which can cause pressure build-up in a closed system. Ensure the reactor is properly vented. Always consult the Safety Data Sheets (SDS) for all reagents and solvents used.

  • Q4: Can I use a catalytic amount of base for the N-Boc protection?

    • A4: While stoichiometric amounts of a base like triethylamine are common, some methods for N-Boc protection of amino alcohols can proceed without a base or with a catalytic amount, especially in certain solvent systems like water or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1] Catalyst-free conditions in water can be advantageous for scalability as it simplifies the work-up.[1]

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
DL-2-amino-1-butanol 1.0 g100 g1.0 kg
Boc₂O (equivalents) 1.11.051.05
Solvent Volume 10 mL800 mL7.5 L
Reaction Time 2 hours4-6 hours6-8 hours
Typical Yield 95%90-92%88-91%
Purity (pre-purification) >98%95-97%93-96%
Purification Method Column ChromatographyCrystallization / DistillationCrystallization / Distillation

Note: This table provides illustrative data. Actual results may vary depending on the specific reaction conditions and equipment used.

Experimental Protocols

Key Experiment: Scalable N-Boc Protection of DL-2-amino-1-butanol

This protocol is designed for the N-Boc protection of DL-2-amino-1-butanol on a larger scale, focusing on safety and scalability.

Reagents and Equipment:

  • DL-2-amino-1-butanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (or another suitable solvent)

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Addition funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reactor Setup: Set up a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and an addition funnel.

  • Charge Reactants: Charge the reactor with DL-2-amino-1-butanol (1.0 equivalent) and methanol (approximately 8-10 volumes relative to the starting material).

  • Cooling: Start the stirrer and cool the solution to 0-5 °C using a circulating chiller connected to the reactor jacket.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of methanol and charge it to the addition funnel. Add the Boc₂O solution dropwise to the stirred solution of the amine, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a 5% aqueous citric acid solution, a saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation.

Mandatory Visualization

experimental_workflow start Start reactor_setup Reactor Setup (Jacketed Reactor, Stirrer, Temp Probe) start->reactor_setup charge_reactants Charge DL-2-amino-1-butanol and Methanol reactor_setup->charge_reactants cooling Cool to 0-5 °C charge_reactants->cooling boc2o_addition Controlled Addition of Boc₂O (Maintain T < 10 °C) cooling->boc2o_addition reaction Reaction at Room Temperature (4-6 hours) boc2o_addition->reaction monitoring In-Process Control (TLC/HPLC) reaction->monitoring workup Aqueous Work-up (Wash with acid, base, brine) monitoring->workup Reaction Complete isolation Isolation (Solvent Evaporation) workup->isolation purification Purification (Crystallization or Distillation) isolation->purification end End Product: This compound purification->end

Caption: Scalable N-Boc protection workflow.

troubleshooting_logic start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproducts Byproduct Formation? start->byproducts purification_issue Purification Issues? start->purification_issue incomplete_reaction->byproducts No check_mixing Improve Mixing (Overhead Stirrer, Baffles) incomplete_reaction->check_mixing Yes byproducts->purification_issue No check_stoichiometry Check Boc₂O Stoichiometry byproducts->check_stoichiometry Yes develop_crystallization Develop Crystallization Protocol purification_issue->develop_crystallization Yes check_temp Improve Temperature Control (Controlled Addition, Cooling Jacket) check_mixing->check_temp check_solubility Adjust Solvent/Concentration check_temp->check_solubility control_temp_byproducts Control Temperature to Minimize Isocyanate Formation check_stoichiometry->control_temp_byproducts optimize_workup Optimize Aqueous Work-up develop_crystallization->optimize_workup

Caption: Troubleshooting logic for scalability issues.

References

Technical Support Center: Effective Work-up Procedures for Acid Removal After Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing acid following the deprotection of tert-butyloxycarbonyl (Boc) protecting groups. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the lab.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up procedure after Boc deprotection.

Issue 1: Low Yield of Deprotected Amine After Aqueous Work-up

  • Possible Cause: The deprotected amine salt may be partially or fully soluble in the aqueous phase, leading to product loss during extraction. This is common for highly polar or low molecular weight amines.

  • Solution:

    • Salt Saturation: Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and reduce the solubility of the amine.[1]

    • pH Adjustment: Carefully adjust the pH of the aqueous layer to be more basic (pH 9-10) using a base like sodium carbonate or sodium hydroxide. This will ensure the amine is in its free base form, which is typically more soluble in organic solvents. Be cautious if your product is base-sensitive.

    • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol.

    • Alternative Work-up: Consider a non-aqueous work-up, such as precipitation of the amine salt with a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).[2]

Issue 2: Product Contamination with Trifluoroacetic Acid (TFA) or its Salts

  • Possible Cause: Residual TFA can be difficult to remove completely, especially if the deprotected amine forms a stable salt.

  • Solution:

    • Azeotropic Removal: After the initial concentration, co-evaporate the residue with a solvent like toluene multiple times.[1] Toluene forms an azeotrope with TFA, facilitating its removal under reduced pressure.

    • Basic Resin: Use a basic ion-exchange resin, such as Amberlyst A-21, to scavenge the excess acid. The crude product is dissolved in a suitable solvent and stirred with the resin, which is then filtered off.[3][4] This method avoids an aqueous work-up entirely.

    • Thorough Basic Wash: During an aqueous work-up, wash the organic layer multiple times with a saturated sodium bicarbonate solution until the aqueous layer is basic, as confirmed by pH paper.[1][5]

Issue 3: Formation of a Stable Emulsion During Aqueous Extraction

  • Possible Cause: The presence of both polar and non-polar functionalities in the product can lead to the formation of an emulsion at the interface of the aqueous and organic layers.

  • Solution:

    • Brine Addition: Add a saturated solution of sodium chloride (brine) to the separatory funnel, which can help to break the emulsion by increasing the ionic strength of the aqueous phase.

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help separate the layers.

Issue 4: Trifluoroacetylation of the Deprotected Amine

  • Possible Cause: The newly formed, nucleophilic free amine can be acylated by residual trifluoroacetic anhydride, which can be present in TFA, or by the trifluoroacetate counter-ion under certain conditions.

  • Solution:

    • Complete TFA Removal: Ensure thorough removal of TFA by co-evaporation with toluene before basification.[1]

    • Controlled Basification: Add the basic solution at a low temperature (0 °C) and do not let the reaction warm until the acid is fully neutralized.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing acid after Boc deprotection?

A1: The most common methods include:

  • Aqueous Basic Wash: Neutralizing the acid by washing the reaction mixture with a basic solution like saturated sodium bicarbonate or sodium carbonate, followed by extraction of the deprotected amine into an organic solvent.[1][2][5]

  • Precipitation: Adding a non-polar solvent (e.g., diethyl ether, MTBE) to the concentrated reaction mixture to precipitate the deprotected amine as its salt (e.g., hydrochloride or trifluoroacetate).[2]

  • Co-evaporation: Removing volatile acids like TFA by repeatedly adding and evaporating a solvent that forms an azeotrope with the acid, such as toluene.[1]

  • Basic Ion-Exchange Resin: Using a solid-supported base to neutralize the acid, followed by simple filtration to remove the resin.[3][4]

Q2: How do I choose the best work-up procedure for my specific compound?

A2: The choice of work-up procedure depends on the properties of your deprotected amine:

  • For water-insoluble amines: An aqueous basic wash is typically effective.

  • For water-soluble or highly polar amines: Precipitation or the use of a basic ion-exchange resin is often preferred to avoid product loss in the aqueous phase.[3]

  • When using TFA: Co-evaporation with toluene is highly recommended to ensure complete removal of the acid.[1]

  • For base-sensitive compounds: A non-aqueous work-up like precipitation of the salt or careful neutralization at low temperature is advisable.

Q3: Can I use the deprotected amine salt directly in the next step?

A3: Yes, in many cases, the resulting amine salt (e.g., hydrochloride or trifluoroacetate) can be used directly in subsequent reactions, such as amide couplings, without needing to be converted to the free base. This can be advantageous as the salts are often more stable and easier to handle than the free amines.

Q4: My product is an ester. Will a basic wash hydrolyze it?

A4: A basic wash with a mild base like saturated sodium bicarbonate is generally safe for most esters, especially if the contact time is minimized and the procedure is carried out at a low temperature. However, if your ester is particularly labile, it is safer to use a non-aqueous work-up method like precipitation or a basic resin to avoid hydrolysis.

Data Presentation

Table 1: Comparison of Common Work-up Procedures for Acid Removal After Boc Deprotection

Work-up ProcedureTypical YieldTypical PurityAdvantagesDisadvantages
Aqueous Basic Wash Good to HighGood to HighEffective for many compounds; removes inorganic salts.Can lead to product loss for water-soluble amines; risk of emulsion formation.
Precipitation Good to HighHighAvoids aqueous conditions; good for water-soluble amines; often yields a crystalline solid.The precipitated salt may be oily or difficult to filter; may not be suitable for all compounds.
Co-evaporation HighVariableEffective for removing volatile acids like TFA; non-aqueous.May not remove all of the acid; product is the amine salt.
Basic Ion-Exchange Resin HighHighAvoids aqueous work-up; simple filtration; good for sensitive substrates.[3][4]Resin can be expensive; may require optimization of resin amount and stirring time.

Experimental Protocols

Protocol 1: Aqueous Basic Wash Work-up

  • After the Boc deprotection reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and excess acid.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide gas will evolve. Swirl the funnel gently until gas evolution ceases.

  • Stopper the funnel, invert, and vent frequently. Shake the funnel and allow the layers to separate.

  • Check the pH of the aqueous layer with pH paper to ensure it is basic (pH ≥ 8). If not, add more sodium bicarbonate solution.

  • Separate the organic layer. Wash the organic layer with brine (saturated aqueous sodium chloride solution).[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected free amine.

Protocol 2: Precipitation of the Amine Salt

  • Following the completion of the Boc deprotection, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. For TFA, co-evaporation with toluene (2-3 times) is recommended.[1]

  • Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Slowly add the solution to a flask containing a vigorously stirred, cold (0 °C) non-polar solvent such as diethyl ether or methyl tert-butyl ether.[2]

  • A precipitate of the amine salt should form. Continue stirring for 15-30 minutes.

  • Collect the solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Visualizations

Boc_Deprotection_Workflow cluster_reaction Boc Deprotection cluster_workup Acid Removal Work-up cluster_isolation Product Isolation Start Start Reaction_Mixture Boc-protected Amine + Acid (e.g., TFA, HCl) Start->Reaction_Mixture Monitoring Monitor Reaction (TLC, LC-MS) Reaction_Mixture->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Monitoring No Workup_Choice Choose Work-up Completion->Workup_Choice Yes Aqueous_Wash Aqueous Basic Wash Workup_Choice->Aqueous_Wash Precipitation Precipitation Workup_Choice->Precipitation Resin Basic Resin Workup_Choice->Resin Co_evaporation Co-evaporation (for TFA) Workup_Choice->Co_evaporation Final_Product Deprotected Amine (Free Base or Salt) Aqueous_Wash->Final_Product Precipitation->Final_Product Resin->Final_Product Co_evaporation->Final_Product Troubleshooting_Logic cluster_solutions_yield Low Yield Solutions cluster_solutions_contam Contamination Solutions cluster_solutions_emulsion Emulsion Solutions Start Work-up Issue Encountered Issue_Type What is the issue? Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Product Loss Contamination Acid Contamination Issue_Type->Contamination Impurity Emulsion Emulsion Formation Issue_Type->Emulsion Phase Separation Problem Saturate_Aq Saturate Aqueous Layer with Brine Low_Yield->Saturate_Aq Adjust_pH Adjust pH to >9 Low_Yield->Adjust_pH Change_Solvent Use More Polar Extraction Solvent Low_Yield->Change_Solvent Alt_Workup Switch to Non-Aqueous Work-up Low_Yield->Alt_Workup Coevaporate Co-evaporate with Toluene Contamination->Coevaporate Use_Resin Use Basic Ion-Exchange Resin Contamination->Use_Resin Thorough_Wash Thorough Basic Wash (check pH) Contamination->Thorough_Wash Add_Brine Add Brine Emulsion->Add_Brine Filter_Celite Filter through Celite Emulsion->Filter_Celite Centrifuge Centrifuge Emulsion->Centrifuge

References

Technical Support Center: Synthesis of N-Boc-DL-2-amino-1-butanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of N-Boc-DL-2-amino-1-butanol and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My N-Boc protection reaction of DL-2-amino-1-butanol is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the N-Boc protection of DL-2-amino-1-butanol can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently. Gently heating the reaction to around 40°C can also improve the reaction rate, but should be done cautiously to avoid side reactions.

  • Suboptimal pH: The nucleophilicity of the amine is pH-dependent.

    • Solution: For reactions in aqueous or mixed aqueous/organic solvents, maintain a slightly basic pH (around 8-10) to ensure the amino group is deprotonated and thus more nucleophilic. The use of a mild base like sodium bicarbonate is often effective.

  • Reagent Stoichiometry: Incorrect stoichiometry of the Boc-anhydride ((Boc)₂O) can lead to incomplete conversion or side product formation.

    • Solution: While a slight excess of (Boc)₂O (typically 1.1 to 1.2 equivalents) is recommended to drive the reaction to completion, a large excess should be avoided as it can lead to the formation of the di-Boc side product and complicates purification.

  • Hydrolysis of (Boc)₂O: In aqueous conditions, (Boc)₂O can hydrolyze.

    • Solution: Ensure that the aminobutanol is sufficiently soluble and the reaction is proceeding at a reasonable rate. If the reaction is sluggish, consider using a co-solvent like THF or dioxane to improve solubility.

Issue 2: Formation of Side Products

Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A2: The primary side products in the N-Boc protection of 2-amino-1-butanol are the di-Boc protected amine and the cyclic oxazolidinone.

  • Di-Boc Formation: This occurs when the initially formed N-Boc product reacts further with (Boc)₂O.

    • Mitigation:

      • Control Stoichiometry: Use a minimal excess of (Boc)₂O (1.05-1.1 equivalents).

      • Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent.[1]

  • Oxazolidinone Formation: The hydroxyl group of the amino alcohol can react with the Boc-protected amine, especially under basic conditions, to form a cyclic carbamate (oxazolidinone).[1]

    • Mitigation:

      • pH Control: Maintain a neutral to slightly basic pH. Strong bases should be avoided.

      • Solvent Choice: Performing the reaction in non-polar solvents at room temperature can disfavor cyclization.[1] Catalyst-free protection in water has also been shown to be effective in preventing oxazolidinone formation.[2]

      • Alternative Methods: Using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been reported to prevent the formation of oxazolidinones in the N-Boc protection of amino alcohols.[2]

Issue 3: Purification Challenges

Q3: I am having difficulty purifying the this compound product. What are the recommended purification strategies?

A3: Purification can be challenging due to the product's polarity and potential for being an oil.

  • "Oiling Out" during Crystallization: The product may separate as an oil instead of a solid during recrystallization.

    • Troubleshooting:

      • Ensure Complete Solvent Removal: Residual solvents from the workup can inhibit crystallization. Dry the crude product under high vacuum.

      • Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (e.g., n-hexane, diethyl ether) can induce solidification.

      • Seeding: Adding a small seed crystal of the pure product can initiate crystallization.

  • Column Chromatography: If crystallization is unsuccessful, flash column chromatography on silica gel is a common alternative.

    • Solvent System: A gradient of ethyl acetate in hexane is typically effective. The polarity can be adjusted based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the N-Boc protection of DL-2-amino-1-butanol?

A1: A variety of solvents can be used, and the optimal choice depends on the specific reaction conditions. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), dioxane, and mixtures of these with water.[][4] For catalyst-free conditions, water has been shown to be an effective medium that can also help prevent certain side reactions.[2]

Q2: Is a base always necessary for the N-Boc protection reaction?

A2: While a base is commonly used to neutralize the acidic byproduct and maintain a favorable pH, it is not always strictly necessary, especially in anhydrous conditions where the reaction can proceed, albeit sometimes more slowly.[5] In aqueous systems, a base like sodium bicarbonate is recommended.

Q3: How can I synthesize O-derivatives of this compound?

A3: Once the amino group is protected with the Boc group, the hydroxyl group can be functionalized.

  • O-Acylation: The hydroxyl group can be acylated using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine.

  • O-Alkylation: The hydroxyl group can be deprotonated with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide to form an ether linkage.

Q4: How do I remove the Boc protecting group?

A4: The Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[6]

Quantitative Data Summary

The following tables summarize quantitative data for the N-Boc protection of amino alcohols under various conditions.

Table 1: Influence of Base and Solvent on N-Boc Protection of Primary Amines

Amine SubstrateBase (equiv.)SolventTime (h)Yield (%)Reference
Primary Aliphatic AmineTEA (1.2)DCM1-4>90[1]
Primary Aliphatic AmineNaHCO₃Dioxane/H₂O2-6>90[7]
Amino Alcohol-H₂O0.1-0.292-96[4]

Table 2: Comparison of Catalysts for N-Boc Protection of Aniline

CatalystTime (min)Yield (%)Reference
[C₆(mpy)₂][CoCl₄]²⁻1096[8]
Thiamin hydrochloride1594[8]
Guanidine hydrochloride2092[4]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of DL-2-amino-1-butanol

  • Dissolution: Dissolve DL-2-amino-1-butanol (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water (to a concentration of approximately 0.5 M).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization.

Visualizations

G Experimental Workflow for N-Boc Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: DL-2-amino-1-butanol dissolve Dissolve in Dioxane/Water start->dissolve add_base Add NaHCO3 dissolve->add_base cool Cool to 0 °C add_base->cool add_boc Add (Boc)2O cool->add_boc react Stir at RT (4-12h) add_boc->react concentrate Concentrate react->concentrate extract Extract with Ethyl Acetate concentrate->extract purify Purify (Chromatography/Recrystallization) extract->purify end End: this compound purify->end

Caption: Experimental workflow for the N-Boc protection of DL-2-amino-1-butanol.

G Troubleshooting Low Yield low_yield Low Yield Observed incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn suboptimal_ph Suboptimal pH? low_yield->suboptimal_ph wrong_stoich Incorrect Stoichiometry? low_yield->wrong_stoich hydrolysis Boc Anhydride Hydrolysis? low_yield->hydrolysis increase_time Increase reaction time Monitor by TLC incomplete_rxn->increase_time Yes adjust_ph Adjust pH to 8-10 with mild base suboptimal_ph->adjust_ph Yes check_stoich Use 1.1-1.2 eq. (Boc)2O wrong_stoich->check_stoich Yes use_cosolvent Use co-solvent (e.g., THF) to improve solubility hydrolysis->use_cosolvent Yes

Caption: Logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Enhancing the stability of N-Boc-DL-2-amino-1-butanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the stability of N-Boc-DL-2-amino-1-butanol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with this compound?

A1: The primary stability concerns with this compound stem from its bifunctional nature as both a Boc-protected amine and a primary alcohol. Key issues include:

  • Unwanted Deprotection: The Boc group is labile under acidic conditions and can be inadvertently cleaved if the reaction or work-up involves strong acids.[1][2]

  • Side Reactions Involving the Hydroxyl Group: The free hydroxyl group can participate in side reactions, such as intramolecular cyclization to form an oxazolidinone, especially under conditions that activate the Boc-carbamate.

  • N-to-O Boc Migration: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then attack the carbonyl of the Boc group, leading to the migration of the Boc group from the nitrogen to the oxygen atom.[1]

  • Thermal Instability: At elevated temperatures, thermal deprotection of the Boc group can occur.[3][4]

Q2: How can I prevent the formation of oxazolidinone byproducts?

A2: Oxazolidinone formation is a potential intramolecular side reaction. To minimize this, consider the following strategies:

  • Choice of Reagents: Avoid reagents that can activate the carbamate, making it more susceptible to intramolecular attack by the hydroxyl group.

  • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the cyclization reaction.

  • Solvent Selection: Using non-polar, aprotic solvents can sometimes disfavor the formation of the charged intermediate required for cyclization. Some catalyst-free methods in water have been shown to prevent oxazolidinone formation with other amino alcohols.[5]

  • Protecting the Hydroxyl Group: If the reaction chemistry allows, protecting the primary alcohol with a suitable protecting group (e.g., a silyl ether) can completely prevent this side reaction.

Q3: Under what conditions is N-to-O Boc migration a concern, and how can it be mitigated?

A3: N-to-O Boc migration is a risk under basic conditions. The generation of a nucleophilic alkoxide from the hydroxyl group facilitates this intramolecular rearrangement.[1] To mitigate this:

  • Avoid Strong Bases: Whenever possible, use milder bases or catalytic amounts of a base. If a strong base is required, use it at low temperatures and for the shortest possible duration.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the rate of the rearrangement.

  • Protect the Hydroxyl Group: As with preventing oxazolidinone formation, protecting the alcohol is the most robust solution to prevent N-to-O Boc migration.

Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong acids, oxidizing agents, and sources of heat or ignition.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product

If you are experiencing a lower than expected yield in your reaction involving this compound, consult the following troubleshooting workflow.

LowYieldTroubleshooting start Low Yield Observed check_sm Check for unreacted This compound start->check_sm check_byproducts Analyze reaction mixture for significant byproducts start->check_byproducts sm_present Starting material remains check_sm->sm_present byproducts_present Byproducts detected check_byproducts->byproducts_present sm_present->check_byproducts No optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Check reagent stoichiometry/activity sm_present->optimize_conditions Yes identify_byproduct Identify Byproduct Structure (e.g., via LC-MS, NMR) byproducts_present->identify_byproduct Yes other_issues Consider other issues: - Product solubility/workup loss - Decomposition on purification byproducts_present->other_issues No byproduct_type Byproduct Type? identify_byproduct->byproduct_type deprotection Issue: Acidic Instability Solution: Use non-acidic conditions, check pH of reagents. byproduct_type->deprotection Deprotected Amine cyclic Issue: Intramolecular Cyclization Solution: Lower temperature, consider protecting the hydroxyl group. byproduct_type->cyclic Cyclic Product (e.g., Oxazolidinone) isomer Issue: N-to-O Boc Migration Solution: Avoid strong bases, run at lower temperature. byproduct_type->isomer Isomeric Product (O-Boc)

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Unexpected Byproduct Formation

The presence of the hydroxyl group in this compound can lead to specific side reactions.

Under certain conditions, particularly those involving activation of the carbamate, intramolecular cyclization can occur.

OxazolidinoneFormation reactant This compound desired_path Desired Reaction (e.g., with Electrophile 'E') reactant->desired_path side_path Side Reaction (Intramolecular Cyclization) reactant->side_path desired_product Desired Product desired_path->desired_product oxazolidinone Oxazolidinone Byproduct side_path->oxazolidinone

Caption: Desired vs. side reaction pathway (Oxazolidinone).

Under basic conditions, the Boc group can migrate from the nitrogen to the oxygen atom.

BocMigration start_material This compound (N-protected) base_step Deprotonation with Base (B-) start_material->base_step alkoxide Intermediate Alkoxide base_step->alkoxide rearrangement Intramolecular Rearrangement alkoxide->rearrangement end_product O-Boc Isomer (O-protected) rearrangement->end_product

Caption: Pathway for base-mediated N-to-O Boc migration.

Data Presentation

The choice of reaction conditions can significantly impact the stability and outcome of reactions involving this compound. The following tables provide illustrative data based on common experimental observations.

Table 1: Effect of Base on a Hypothetical Alkylation Reaction

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Yield of Desired Product (%)Yield of O-Boc Isomer (%)
1K₂CO₃DMF251285< 2
2Et₃NDCM251290< 1
3DBUTHF2547515
4NaHTHF0 to 2524055

Table 2: Stability of Boc Group under Various Deprotection Conditions

EntryReagentSolventTemp (°C)Time (h)Conversion (%)Notes
120% TFADCM251>99Standard, rapid deprotection.[1]
24M HCl in DioxaneDioxane252>99Effective, generates HCl salt.[1]
3Acetic Acid (glacial)None5024< 10Boc group is largely stable.
4Refluxing TolueneToluene1108~60Example of thermal deprotection.[3]

Experimental Protocols

Protocol 1: General Procedure for Screening Bases to Minimize Side Reactions

This protocol is designed to identify a suitable base for a reaction (e.g., alkylation, acylation) that minimizes the risk of N-to-O Boc migration.

  • Setup: In parallel reaction vials, add this compound (1.0 eq) and the desired solvent (e.g., DMF, DCM, THF).

  • Cooling: Cool the vials to the desired starting temperature (e.g., 0 °C).

  • Base Addition: To each vial, add a different base (1.2 eq) from a pre-selected panel (e.g., K₂CO₃, DIPEA, Et₃N, DBU).

  • Reagent Addition: Add the electrophile/coupling partner (1.1 eq) to each vial.

  • Reaction Monitoring: Allow the reactions to proceed at the set temperature. Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h), checking for consumption of starting material and formation of both the desired product and any byproducts (e.g., a product with the same mass as the desired product but different retention time, indicative of the O-Boc isomer).

  • Quench and Analysis: Once the starting material is consumed or after a set time, quench the reactions appropriately (e.g., with water or saturated NH₄Cl). Extract the product and analyze the crude mixture by ¹H NMR or LC-MS to determine the ratio of desired product to the O-Boc isomer.

  • Selection: Choose the base that provides the best conversion to the desired product with the minimal formation of the rearrangement byproduct.

Protocol 2: Procedure for N-Boc Protection of DL-2-amino-1-butanol with (Boc)₂O

This protocol aims to maximize the yield of the N-protected product while minimizing potential side reactions.

  • Dissolution: Dissolve DL-2-amino-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and acetone.[6]

  • Base Addition (Optional but Recommended): Add a mild base such as triethylamine (1.1 eq) or sodium bicarbonate (1.5 eq) to the solution. This scavenges the acid formed during the reaction.[1]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • (Boc)₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent to the cooled mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting amine is no longer visible.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a water-immiscible solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M citric acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to N-Boc and N-Cbz Protection for DL-2-Amino-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that can significantly impact the success of a synthetic route. This guide provides an objective comparison of two widely used protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the protection of the amino group in DL-2-amino-1-butanol. The information presented is supported by established chemical principles and generalized experimental data to aid in making an informed choice for your synthetic strategy.

Introduction to N-Boc and N-Cbz Protecting Groups

The tert-butyloxycarbonyl (Boc) group is a popular acid-labile protecting group for amines, valued for its stability under many reaction conditions and its ease of removal under mild acidic conditions.[1] The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis, and is known for its stability and is typically removed by catalytic hydrogenolysis.[1][2] A key advantage in complex, multi-step syntheses is the orthogonality of these two protecting groups, meaning one can be selectively removed in the presence of the other.[1][3]

Comparative Data: N-Boc vs. N-Cbz

The choice between Boc and Cbz is primarily dictated by the stability of other functional groups in the molecule and the desired deprotection strategy.[1]

PropertyN-Boc (tert-butyloxycarbonyl)N-Cbz (benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable to acidic and basic conditions (with some exceptions).[1]
Lability Labile to strong acids (e.g., TFA, HCl).[1][4]Labile to catalytic hydrogenolysis and strong acids.[1]
Typical Protection Reagent Di-tert-butyl dicarbonate (Boc₂O).[4]Benzyl chloroformate (Cbz-Cl).[5]
Typical Deprotection Conditions Trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][6]H₂ gas with a palladium on carbon (Pd/C) catalyst.[2][4]
Experimental Performance Data

The following tables summarize typical yields for the protection and deprotection of primary amines, which are representative of the expected outcomes for DL-2-amino-1-butanol.

Table 1: N-Boc Protection & Deprotection of Primary Amines

ReactionReagents & ConditionsTypical Yield (%)
Protection Boc₂O, base (e.g., NEt₃, NaOH), solvent (e.g., THF, water), room temperature.[4][7]>95
Deprotection TFA, DCM, room temperature.[1]>95

Table 2: N-Cbz Protection & Deprotection of Primary Amines

ReactionReagents & ConditionsTypical Yield (%)
Protection Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), solvent (e.g., water, ethyl acetate), room temperature.[8]90-96
Deprotection H₂, Pd/C, solvent (e.g., methanol, ethanol), room temperature.[4]>95

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of DL-2-amino-1-butanol with N-Boc and N-Cbz groups.

N-Boc Protection of DL-2-amino-1-butanol

Reagents:

  • DL-2-amino-1-butanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve DL-2-amino-1-butanol (1.0 eq) in THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-DL-2-amino-1-butanol.

N-Boc Deprotection

Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in a solution of 25% TFA in DCM.[4]

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the volatiles in vacuo to yield the deprotected amine salt.

  • Neutralize with a suitable base (e.g., saturated aqueous NaHCO₃) and extract the free amine if required.

N-Cbz Protection of DL-2-amino-1-butanol

Reagents:

  • DL-2-amino-1-butanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend DL-2-amino-1-butanol (1.0 eq) in water.

  • Add sodium bicarbonate (2.5 eq) to the suspension.

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-Cbz-DL-2-amino-1-butanol.

N-Cbz Deprotection

Reagents:

  • N-Cbz-DL-2-amino-1-butanol

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-DL-2-amino-1-butanol (1.0 eq) in methanol.

  • Add 10% Pd/C (10 mol%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield the deprotected DL-2-amino-1-butanol.

Visualizations

Reaction Pathways

Boc_Protection_Deprotection cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection DL-2-amino-1-butanol DL-2-amino-1-butanol Boc2O_reagent Boc₂O, Base (e.g., NEt₃) THF, rt DL-2-amino-1-butanol->Boc2O_reagent This compound This compound Boc2O_reagent->this compound N-Boc-DL-2-amino-1-butanol_dep This compound TFA_reagent TFA, DCM rt N-Boc-DL-2-amino-1-butanol_dep->TFA_reagent Deprotected_Amine_Boc DL-2-amino-1-butanol TFA_reagent->Deprotected_Amine_Boc

Caption: N-Boc protection and deprotection of DL-2-amino-1-butanol.

Cbz_Protection_Deprotection cluster_protection N-Cbz Protection cluster_deprotection N-Cbz Deprotection DL-2-amino-1-butanol_cbz DL-2-amino-1-butanol CbzCl_reagent Cbz-Cl, Base (e.g., NaHCO₃) H₂O, rt DL-2-amino-1-butanol_cbz->CbzCl_reagent N-Cbz-DL-2-amino-1-butanol N-Cbz-DL-2-amino-1-butanol CbzCl_reagent->N-Cbz-DL-2-amino-1-butanol N-Cbz-DL-2-amino-1-butanol_dep N-Cbz-DL-2-amino-1-butanol H2_reagent H₂, Pd/C MeOH, rt N-Cbz-DL-2-amino-1-butanol_dep->H2_reagent Deprotected_Amine_Cbz DL-2-amino-1-butanol H2_reagent->Deprotected_Amine_Cbz

Caption: N-Cbz protection and deprotection of DL-2-amino-1-butanol.

Decision-Making Workflow

Caption: Decision workflow for selecting an amine protecting group.

Conclusion

Both N-Boc and N-Cbz are highly effective and versatile protecting groups for the amino functionality of DL-2-amino-1-butanol. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy.[1] The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.[1] The orthogonality of these protecting groups also allows for their differential use in complex syntheses requiring the protection of multiple amine groups.

References

Analysis of different acidic reagents for N-Boc deprotection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1] Its widespread use is attributed to its stability across a broad range of non-acidic conditions and its straightforward removal under acidic treatment.[1][2] This guide provides an objective comparison of various acidic reagents for N-Boc deprotection, supported by experimental data, to facilitate the selection of the most efficient method for a given synthetic challenge.

Mechanism of Acidic N-Boc Deprotection

The deprotection of a Boc-protected amine in the presence of acid is a carbamate hydrolysis reaction.[3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid.[4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4] The unstable carbamic acid subsequently undergoes spontaneous decomposition, releasing carbon dioxide and the free amine.[4][5] The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt.[2][4] A potential side reaction involves the alkylation of nucleophiles by the tert-butyl cation, which can be mitigated by the use of scavengers.[6]

N-Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R-NH-Boc R-NH-Boc Protonated Intermediate Protonated Intermediate R-NH-Boc->Protonated Intermediate + H+ Carbamic Acid + t-Bu+ Carbamic Acid + t-Bu+ Protonated Intermediate->Carbamic Acid + t-Bu+ Cleavage R-NH2 + CO2 R-NH2 + CO2 Carbamic Acid + t-Bu+->R-NH2 + CO2 Decomposition R-NH3+ Salt R-NH3+ Salt R-NH2 + CO2->R-NH3+ Salt + H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparison of Acidic Reagents for N-Boc Deprotection

The choice of acidic reagent for N-Boc deprotection is critical and often depends on the substrate's sensitivity to acid, the presence of other protecting groups, and the desired final salt form.[7] The following table summarizes the performance of commonly used acidic reagents.

ReagentTypical ConditionsReaction TimeYieldAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, 0 °C to rt0.5 - 4 hours[2]High to quantitative[7]Highly effective and volatile, simplifying product isolation.[2]Harsh acidity can cleave other acid-labile groups; corrosive.[2][8]
Hydrochloric Acid (HCl) 4M in Dioxane or MeOH, rt0.5 - 16 hours[2]High to quantitative[7]Commonly used and effective; often provides a crystalline hydrochloride salt.[3][7]Less volatile than TFA; can be slower depending on concentration and solvent.[7]
Sulfuric Acid (H₂SO₄) Catalytic amounts in t-BuOAcVariableHighCost-effective and strong acid.Strong dehydrating agent; can cause charring with sensitive substrates.
Phosphoric Acid (H₃PO₄) Aqueous solution in THFVariableHighMilder than TFA and HCl, offering better selectivity in some cases.[9]Can be slower and require heating.
p-Toluenesulfonic Acid (pTSA) In various solventsVariableHighSolid, non-volatile, and easier to handle than liquid acids.Can require elevated temperatures.
Lewis Acids (e.g., ZnBr₂) In DCMVariableGood to HighMild conditions; can offer different selectivity.[10]Workup can be more complex.[2]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[2][11]

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] Reaction times typically range from 30 minutes to a few hours.[7][12]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[12]

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.[12]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[12]

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or use it directly.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[7]

  • Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate during the reaction.[7]

  • Monitor the reaction's progress by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[7]

  • Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.[3]

  • The product can be isolated by filtration or centrifugation and washed with a non-polar solvent like diethyl ether.[1]

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Boc-protected substrate B Add acidic reagent (e.g., TFA or HCl) A->B C Stir at specified temperature B->C D Monitor progress (TLC/LC-MS) C->D E Quench reaction (if necessary) D->E Reaction complete F Remove solvent and excess acid E->F G Isolate product (e.g., precipitation, extraction) F->G

Caption: General experimental workflow for N-Boc deprotection.

Concluding Remarks

The selection of an appropriate acidic reagent for N-Boc deprotection is a critical decision in the planning of a synthetic route. While strong acids like TFA and HCl are highly effective and widely used, milder alternatives may be more suitable for substrates containing other acid-sensitive functional groups.[3] Careful consideration of the factors outlined in this guide, including reaction time, yield, and potential side reactions, will enable researchers to choose the optimal conditions for their specific application, leading to higher yields and purities in their synthetic endeavors.

References

A Comparative Guide to Spectroscopic Methods for Confirming Complete Removal of the Boc Group

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its popularity is due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] Ensuring the complete removal of the Boc group is a critical checkpoint in a synthetic sequence to guarantee the desired outcome of subsequent reactions. This guide provides a detailed comparison of common spectroscopic techniques used to confirm the complete deprotection of the Boc group, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Comparison of Spectroscopic Techniques

The selection of an analytical method for confirming Boc deprotection is influenced by factors such as the molecular complexity, the required level of certainty, and the available instrumentation. The following table summarizes the key characteristics and quantitative data for the most common spectroscopic techniques.

Spectroscopic TechniquePrincipleKey Indicator of Boc RemovalAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically observed around 1.4-1.5 ppm.[1][3]Provides unambiguous and quantitative confirmation.[1] Allows for monitoring reaction completion by observing the disappearance of starting material signals.[1]Requires a relatively pure sample. The N-H proton signal of the deprotected amine can sometimes be broad or difficult to observe.[1][4]
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.Disappearance of signals for the quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate carbonyl carbon (~153 ppm).[1]Confirms the removal of the entire Boc group.[1]Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[1]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the strong C=O stretching band of the Boc carbamate around 1680-1720 cm⁻¹.[1][5] Appearance of N-H stretching bands of the resulting amine (3300-3500 cm⁻¹).[1]Fast, non-destructive, and requires minimal sample preparation.[5] Can be used for in-situ reaction monitoring.Does not provide unambiguous structural confirmation on its own. Can be difficult to interpret in complex molecules with other carbonyl groups.[1][5]
Mass Spectrometry Measures the mass-to-charge ratio of ions.A mass difference of -100.12 amu between the starting material and the product.[1]Highly sensitive and provides molecular weight confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]Does not provide structural information on its own. In-source fragmentation can sometimes lead to misleading results.[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Dissolve 5-10 mg of the dried sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum. Typical acquisition times are a few minutes.

  • If required, acquire the ¹³C NMR spectrum. This will require a longer acquisition time or a more concentrated sample compared to ¹H NMR.

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin), which includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak.

  • For ¹H NMR, confirm the complete disappearance of the singlet corresponding to the tert-butyl protons of the Boc group at approximately 1.4-1.5 ppm.[3]

  • For ¹³C NMR, verify the absence of the Boc-related signals at roughly 28 ppm (methyl carbons), 80 ppm (quaternary carbon), and 153 ppm (carbonyl carbon).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is the most common and convenient method.[1]

  • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[1]

  • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[1]

Data Acquisition:

  • Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands.

  • Confirm the disappearance of the strong C=O stretching band of the Boc carbamate, which is typically found in the region of 1680-1720 cm⁻¹.[1]

  • Observe the appearance of the N-H stretching bands of the newly formed amine in the 3300-3500 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

Data Acquisition:

  • Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like LC-MS.

  • Common soft ionization techniques that often yield the molecular ion include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]

Data Analysis:

  • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Compare the molecular ion peak of the product with that of the Boc-protected starting material. A mass difference of -100.12 amu confirms the removal of the Boc group.[1]

  • For greater certainty, high-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of the deprotected product.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for Boc deprotection and the logical relationships of the spectroscopic signals.

Boc_Deprotection_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Boc_Protected_Compound Boc-Protected Amine Deprotection_Reaction Deprotection (e.g., TFA, HCl) Boc_Protected_Compound->Deprotection_Reaction Workup Reaction Workup & Purification Deprotection_Reaction->Workup Deprotected_Amine Deprotected Amine Workup->Deprotected_Amine Spectroscopic_Analysis Spectroscopic Analysis Deprotected_Amine->Spectroscopic_Analysis Confirmation Confirmation of Complete Removal Spectroscopic_Analysis->Confirmation Boc signals absent Incomplete_Reaction Incomplete Reaction (Resubmit for Deprotection) Spectroscopic_Analysis->Incomplete_Reaction Boc signals present

Caption: Experimental workflow for Boc deprotection and analysis.

Spectroscopic_Signal_Changes H_NMR_Boc ¹H NMR: Singlet at ~1.4-1.5 ppm (9H) Deprotection Deprotection C_NMR_Boc ¹³C NMR: Signals at ~28, ~80, ~153 ppm FTIR_Boc FTIR: Strong C=O stretch at ~1680-1720 cm⁻¹ MS_Boc MS: [M+H]⁺ or M⁺ H_NMR_Amine ¹H NMR: Absence of singlet at ~1.4-1.5 ppm C_NMR_Amine ¹³C NMR: Absence of signals at ~28, ~80, ~153 ppm FTIR_Amine FTIR: Absence of Boc C=O stretch Appearance of N-H stretch (~3300-3500 cm⁻¹) MS_Amine MS: [M-100+H]⁺ or M-100⁺ Deprotection->H_NMR_Amine Deprotection->C_NMR_Amine Deprotection->FTIR_Amine Deprotection->MS_Amine

Caption: Logical relationship of spectroscopic signals before and after Boc removal.

References

A Comparative Guide to Chiral HPLC Methods for Resolving Enantiomers of 2-Amino-1-Butanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective analysis of 2-amino-1-butanol and its derivatives is critical in the pharmaceutical industry, as the stereochemistry of these compounds can profoundly influence the efficacy and safety of active pharmaceutical ingredients (APIs).[1][2] For instance, (S,S)-ethambutol, synthesized from (S)-2-amino-1-butanol, is an effective antituberculosis agent, while its other isomers are either less active or cause adverse effects like optic neuritis. A primary analytical challenge in the HPLC analysis of these compounds is their lack of a significant UV-absorbing chromophore, which complicates direct detection using standard UV-Vis detectors.[1]

This guide provides a comparative overview of the two primary HPLC-based strategies to overcome this challenge: direct separation on a chiral stationary phase (CSP) and indirect separation following pre-column derivatization.

Comparison of Analytical Approaches

The resolution of 2-amino-1-butanol enantiomers is typically achieved through one of two workflows:

  • Indirect Method (Pre-column Derivatization): This is a robust and widely used approach where the enantiomers are reacted with a chiral derivatizing agent (CDA).[2] This reaction converts the enantiomeric pair into diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional, achiral stationary phase, such as a C18 column.[2] A key advantage is that the CDA typically introduces a chromophore, enabling sensitive UV detection.[2]

  • Direct Method (Chiral Stationary Phases): This method offers a more streamlined workflow by directly separating the enantiomers on a chiral stationary phase (CSP) without prior derivatization.[1] However, this approach may require specialized and often more expensive chiral columns.[3] Due to the lack of a native chromophore, detection often relies on methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (MS), unless the derivative being analyzed has a chromophore.[1]

The choice between these methods depends on factors such as required sensitivity, sample throughput, cost, and available instrumentation.[1]

Data Presentation: HPLC Method Parameters

The following table summarizes experimental conditions for both direct and indirect methods for the enantiomeric resolution of 2-amino-1-butanol and its derivatives.

ParameterIndirect Method (Example 1)Indirect Method (Example 2)Direct Method
Analyte 2-Aminobutanolβ-Amino Alcohols2-Aminobutanol
Approach Pre-column DerivatizationPre-column DerivatizationDirect Separation
Derivatizing Agent (R)-(+)-1-phenylethanesulfonyl chloride[4]Benzimidazole-(S)-naproxen amide[5]Not Applicable
Column Dima C18[1][4]Waters Spherisorb ODS2 (C18)[5]Chiral Stationary Phase (e.g., Polysaccharide-based)[1]
Mobile Phase Methanol / 50mM Sodium Acetate (70:30, v/v), pH 3.5[1][4]Gradient: Acetonitrile / 10mM TEAP, pH 4.0 (35% to 65% MeCN over 45 min)[5]Aqueous perchloric acid, pH 2.0 (up to 15% Methanol may be added)[1]
Flow Rate 1.0 mL/min[1][4]1.0 mL/min[5]0.8 mL/min[1]
Temperature 30°C[4]Not Specified25°C[1]
Detector UV at 254 nm[4]UV at 231 nm[5]ELSD, CAD, or MS[1]

Experimental Protocols

Detailed methodologies for the key approaches are provided below.

Protocol 1: Indirect Method via Pre-column Derivatization

This protocol is based on the derivatization of 2-aminobutanol with (R)-(+)-1-phenylethanesulfonyl chloride, which allows for separation on a standard C18 column with UV detection.[4]

A. Derivatization Procedure:

  • Dissolve a precisely weighed amount of the 2-aminobutanol sample in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Add an excess of the derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride.

  • Add a suitable base (e.g., triethylamine) to catalyze the reaction and neutralize the HCl byproduct.

  • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) with stirring until completion.

  • After the reaction is complete, the resulting solution containing the diastereomeric derivatives can be diluted with the mobile phase for HPLC analysis.[1]

B. HPLC Conditions:

  • Column: Dima C18, 5 µm, 4.6 x 250 mm.[1][4]

  • Mobile Phase: A mixture of Methanol and 50mM Sodium Acetate buffer (70:30, v/v), with the pH of the aqueous portion adjusted to 3.5 with acetic acid.[1][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 20 µL.[4]

  • Detector: UV at 254 nm.[4]

C. Data Analysis:

  • Identify the two peaks corresponding to the diastereomeric derivatives.

  • The ratio of the peak areas corresponds to the enantiomeric ratio of the original 2-aminobutanol sample.[2]

Protocol 2: Direct Method using a Chiral Stationary Phase

This protocol outlines a direct separation approach, which is suitable when derivatization is not desired.

A. Sample Preparation:

  • Dissolve the 2-aminobutanol derivative sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

B. HPLC Conditions:

  • Column: A suitable chiral stationary phase (CSP). The selection of the CSP is critical and often requires screening of different column types (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[6][7]

  • Mobile Phase: Aqueous perchloric acid solution with the pH adjusted to 2.0. Up to 15% methanol can be added to reduce retention time if necessary.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1]

C. Data Analysis:

  • Identify the two peaks corresponding to the (R)- and (S)-enantiomers of 2-aminobutanol.[1]

  • Calculate the enantiomeric excess (e.e.%) or the percentage of each enantiomer using the integrated peak areas.[2]

Mandatory Visualization

The logical workflow for selecting and implementing a chiral HPLC method for 2-amino-1-butanol derivatives is illustrated below.

G cluster_0 cluster_1 Indirect Method cluster_2 Direct Method A Racemic 2-Amino-1-Butanol Derivative Sample B React with Chiral Derivatizing Agent (CDA) A->B G Direct Injection A->G C Formation of Diastereomers B->C D HPLC with Achiral Column (e.g., C18) C->D E UV Detection D->E F Separated Diastereomer Peaks E->F H HPLC with Chiral Stationary Phase (CSP) G->H I ELSD / CAD / MS Detection H->I J Separated Enantiomer Peaks I->J

Caption: Workflow for chiral purity analysis of 2-amino-1-butanol derivatives.

References

A Comparative Guide to Alternative Chiral Building Blocks for N-Boc-DL-2-amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of appropriate chiral building blocks is a critical determinant of success in modern asymmetric synthesis and drug development. While N-Boc-DL-2-amino-1-butanol serves as a precursor to the valuable chiral synthons (S)-(+)-2-amino-1-butanol and (R)-(-)-2-amino-1-butanol, a diverse array of alternative chiral amino alcohols, often derived from the chiral pool, offer distinct advantages in terms of stereochemical control, availability, and application scope. This guide provides an objective comparison of common chiral amino alcohol building blocks, focusing on their performance in the synthesis and application of Evans-type chiral auxiliaries—a benchmark for assessing their utility in asymmetric carbon-carbon bond formation. Experimental data on reaction yields and stereoselectivity are presented in comparative tables, supplemented by detailed experimental protocols and graphical visualizations to aid in rational synthon selection.

Introduction to Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of compounds that serve as versatile intermediates, chiral auxiliaries, and ligands in asymmetric synthesis.[1][2] Their bifunctional nature allows for the formation of rigid, chelated transition states, which is fundamental to achieving high levels of stereocontrol.[3] (S)-(+)-2-amino-1-butanol, obtained via resolution of the DL-racemate, is a prominent example, most notably used as a key building block for the synthesis of the first-line anti-tuberculosis agent, ethambutol.[4][5] The N-Boc protected form is often used to facilitate handling and selective transformations. However, the need for resolution of the racemate presents a potential drawback in terms of overall efficiency.[6]

Alternative Chiral Amino Alcohol Building Blocks

A reliable and cost-effective alternative is to utilize chiral amino alcohols derived directly from the "chiral pool" of naturally occurring amino acids. These building blocks are typically enantiomerically pure, readily available in both enantiomeric forms, and offer a variety of steric properties, allowing for fine-tuning of asymmetric induction.[7]

Building BlockParent Amino AcidFormulaM.W. ( g/mol )Key Features
(S)-2-Amino-1-butanol (S)-2-Aminobutyric acidC₄H₁₁NO89.14Precursor to Ethambutol; linear side chain.
(S)-Valinol (S)-ValineC₅H₁₃NO103.16Bulky isopropyl group for high steric hindrance.
(S)-Phenylalaninol (S)-PhenylalanineC₉H₁₃NO151.21Benzyl group provides steric bulk and a UV chromophore for easy detection.[7]
(S)-Alaninol (S)-AlanineC₃H₉NO75.11Smallest methyl side chain, offering minimal steric hindrance.
(S)-Leucinol (S)-LeucineC₆H₁₅NO117.19Isobutyl group offers significant steric bulk.

Comparative Performance in Asymmetric Synthesis

A primary application of chiral amino alcohols is their conversion into oxazolidinone chiral auxiliaries, famously developed by David A. Evans.[8] These auxiliaries are powerful tools for controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.[6] The performance of auxiliaries derived from different amino alcohols provides a direct measure of the building block's effectiveness.

Synthesis of Chiral Oxazolidinone Auxiliaries

The cyclization of a β-amino alcohol to form the corresponding 2-oxazolidinone is a key initial step. This transformation can be achieved using various reagents, including diethyl carbonate or 1,1'-carbonyldiimidazole (CDI).[3][7] The yields for this step are generally high for common amino alcohols.

// Connections AminoAcid -> AminoAlcohol [label="Reduction\n(e.g., LiAlH₄)"]; AminoAlcohol -> Oxazolidinone [label="Cyclization\n(e.g., Diethyl Carbonate)"]; Oxazolidinone -> AcylOxazolidinone [label="N-Acylation"]; AcylOxazolidinone -> Enolate; Enolate -> Reaction; Reaction -> Product; Product -> Cleavage [label="Hydrolysis\n(e.g., LiOH/H₂O₂)"]; Cleavage -> FinalProduct; Cleavage -> RecoveredAux [style=dashed]; } .dot Caption: General workflow for the synthesis and application of a chiral auxiliary.

Application in Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for creating β-hydroxy carbonyl compounds with two contiguous stereocenters. The bulky substituent from the amino alcohol effectively blocks one face of the Z-enolate, forcing the aldehyde to approach from the less hindered side, which dictates the product's stereochemistry.

Chiral Auxiliary (Origin)AldehydeYield (%)Diastereomeric Ratio (syn:anti)
(4R)-4-isopropyl-2-oxazolidinone (D-Valinol)Isobutyraldehyde80>99:1
(4R)-4-isopropyl-2-oxazolidinone (D-Valinol)Benzaldehyde95>99:1
(4S)-4-benzyl-2-oxazolidinone (L-Phenylalaninol)Isobutyraldehyde8999:1
(4S)-4-benzyl-2-oxazolidinone (L-Phenylalaninol)Benzaldehyde91>99:1
Data sourced from a comparative guide by BenchChem.[6]

Both valinol and phenylalaninol-derived auxiliaries provide exceptional levels of diastereoselectivity, demonstrating their utility as highly effective alternatives to 2-amino-1-butanol for inducing chirality.[6]

Aldol_Transition_State R_aux R_aux ts_label ts_label R_aldehyde R_aldehyde cluster_TS cluster_TS Approach Approach cluster_TS->Approach Results in

Application in Asymmetric Alkylation

The alkylation of enolates derived from N-acylated chiral auxiliaries is a robust method for synthesizing enantiomerically enriched α-substituted carboxylic acid derivatives. Here again, the steric bulk of the auxiliary's substituent is paramount in directing the approach of the electrophile.

Chiral Auxiliary (Origin)ElectrophileYield (%)Diastereomeric Excess (d.e.)
(R)-4-isopropyl-2-oxazolidinone (D-Valinol)Benzyl bromide90-95>99%
(S)-4-benzyl-2-oxazolidinone (L-Phenylalaninol)Benzyl bromide92-96>98%
(1R,2R)-Pseudoephedrine amide Benzyl bromide80-90>98%
Data sourced from a comparative guide by BenchChem.[9]

The data demonstrates that the valinol-derived auxiliary provides results comparable to the classic phenylalanine-derived Evans auxiliary and the Myers pseudoephedrine auxiliary, achieving exceptional yields and stereoselectivity.[9]

Case Study: Synthesis of Ethambutol Analogues

The biological activity of chiral drugs is often highly dependent on their structure. By substituting the (S)-2-amino-1-butanol moiety in ethambutol with other chiral amino alcohols, researchers have created a variety of analogues to probe the structure-activity relationship (SAR).[4] For instance, symmetrical analogues have been synthesized using enantiopure S-valinol and S-alaninol.[5][10] These studies have generally shown that significant deviation from the (S,S)-ethambutol structure, such as altering the side chains, reduces antimycobacterial activity, highlighting the specific steric and electronic requirements of the biological target.[4][5]

Building_Block_Selection start Start: Define Target Stereochemistry question1 Is the parent amino acid commercially available in both D and L forms? start->question1 node_yes Yes (e.g., Phenylalanine, Valine) question1->node_yes Yes node_no No/Cost-prohibitive question1->node_no No decision_d Use D-Amino Alcohol for one enantiomer node_yes->decision_d decision_l Use L-Amino Alcohol for the other enantiomer node_yes->decision_l end_node Select Optimal Building Block node_no->end_node Consider alternative synthetic route or racemic resolution question2 Consider steric requirements of the reaction decision_d->question2 decision_l->question2 steric_high High Stereoselectivity Needed: Choose bulky group (Valinol, Phenylalaninol) question2->steric_high steric_low Substrate is bulky or less steric control needed: Choose smaller group (Alaninol) question2->steric_low steric_high->end_node steric_low->end_node

Experimental Protocols

Protocol: Synthesis of (4R)-4-isopropyl-2-oxazolidinone from D-Valinol

This protocol is adapted from established procedures for the synthesis of Evans auxiliaries.[7]

  • Reduction of D-Valine: D-Valine is reduced to D-Valinol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). The reaction is typically performed at 0 °C to room temperature, followed by a careful aqueous workup.

  • Cyclization to Oxazolidinone: A mixture of D-Valinol (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of a base such as anhydrous potassium carbonate (0.1 eq) is heated to approximately 135 °C.

  • Workup and Purification: The reaction progress is monitored by TLC or GC. Upon completion, excess diethyl carbonate and the ethanol byproduct are removed by distillation. The resulting crude product is then purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to yield the pure (4R)-4-isopropyl-2-oxazolidinone as a crystalline solid.

Protocol: Asymmetric Alkylation using (4R)-4-isopropyl-N-propionyl-2-oxazolidinone

This protocol is representative of a typical Evans asymmetric alkylation.[6][9]

  • N-Acylation: The chiral auxiliary from step 5.1 is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane to form the N-propionyl derivative.

  • Enolate Formation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base, typically lithium diisopropylamide (LDA, 1.05 eq), is added slowly to form the lithium enolate.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.1 eq) is added to the enolate solution at -78 °C. The reaction is stirred for several hours until completion (monitored by TLC).

  • Workup and Purification: The reaction is quenched by adding a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the alkylated product with high diastereoselectivity.

Protocol: Cleavage and Recovery of the Chiral Auxiliary

A key advantage of this methodology is the non-destructive removal of the auxiliary for recycling.

  • Hydrolysis: The alkylated product from step 5.2 is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C.

  • Separation: After the reaction is complete, the mixture is worked up. The desired α-alkylated carboxylic acid is isolated from the aqueous layer after acidification. The chiral auxiliary is recovered from the organic layer.

  • Purification: The recovered auxiliary can be purified by crystallization or chromatography and reused.

Summary and Outlook

While (S)-2-amino-1-butanol is an important chiral building block, particularly for its role in the synthesis of ethambutol, alternatives derived from the chiral pool offer significant advantages. Amino alcohols like valinol and phenylalaninol are readily available as single enantiomers and serve as precursors to highly effective chiral auxiliaries. As demonstrated in benchmark asymmetric aldol and alkylation reactions, these auxiliaries provide exceptional levels of stereocontrol, often exceeding 99% d.e., making them reliable and predictable tools for constructing complex chiral molecules. The choice of building block can be tailored based on the desired product stereochemistry and the specific steric demands of the reaction, providing chemists with a versatile and powerful toolkit for asymmetric synthesis.

References

A Comparative Guide to N-Boc Deprotection Protocols: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability across a range of chemical conditions. However, its effective and selective removal is critical to the success of complex synthetic routes. This guide provides a comparative analysis of various N-Boc deprotection protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal method based on substrate sensitivity, desired yield, and experimental constraints. We present a summary of quantitative data, detailed experimental protocols for key methods, and a workflow diagram to aid in procedural understanding.

Comparative Yields of N-Boc Deprotection Protocols

The choice of a deprotection strategy is often a trade-off between reaction efficiency and the preservation of other functional groups within a molecule. The following table summarizes the performance of several common and alternative N-Boc deprotection methods across a variety of substrates.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Trifluoroacetic Acid (TFA) General Amines20-50% TFA in DCM, RT0.5 - 2 h>95[1][2]
Hydrochloric Acid (HCl) General Amines4M HCl in Dioxane, RT1 - 2 h>95[1][3]
Thermal (Continuous Flow) Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93[4][5]
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[4][6]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70 (up to 90)[4][7][8]
Aqueous Phosphoric Acid General AminesH₃PO₄ in THFVariableHigh[9][10]
Iron(III) Catalysis N,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are protocols for the key deprotection techniques discussed.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc removal, particularly in solid-phase peptide synthesis.[2]

Materials:

  • Boc-protected compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (typically 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to the desired concentration (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralize the residue by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected amine.

Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane

This method is highly efficient and often yields the deprotected amine as its hydrochloride salt, which can be advantageous for purification and long-term storage.[1]

Materials:

  • Boc-protected compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1 to 2 hours. The hydrochloride salt of the product may precipitate during the reaction.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt, which can then be collected by filtration.

Protocol 3: Thermal N-Boc Deprotection in Boiling Water

This "green" chemistry approach avoids the use of strong acids and organic solvents, making it an environmentally benign alternative.[4][6]

Materials:

  • Boc-protected compound

  • Deionized water

Procedure:

  • Suspend the N-Boc protected amine in deionized water.

  • Heat the mixture to reflux (100 °C) and maintain for the required time (typically 10 minutes to 2 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 4: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This method offers a mild alternative for substrates that are sensitive to strong acidic conditions.[7][8]

Materials:

  • Boc-protected compound

  • Oxalyl chloride

  • Methanol, anhydrous

Procedure:

  • Dissolve the N-Boc protected substrate (1 equivalent) in anhydrous methanol at room temperature.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting product is typically the hydrochloride salt of the deprotected amine.

Visualizing the Workflow

To provide a clear overview of the general experimental process, the following diagram illustrates a typical N-Boc deprotection and work-up sequence.

G General Workflow for N-Boc Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve N-Boc Protected Amine in Solvent add_reagent Add Deprotection Reagent (e.g., TFA, HCl, etc.) start->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction / Neutralize monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purification (e.g., Chromatography, Recrystallization) dry->purify end Final Product purify->end Isolated Deprotected Amine

Caption: A generalized workflow for the deprotection of N-Boc protected amines.

References

A Comparative Guide to Validating the Enantiomeric Purity of N-Boc-DL-2-amino-1-butanol Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Boc-2-amino-1-butanol is a critical quality attribute in the synthesis of pharmaceuticals. The stereochemical configuration of a molecule can significantly influence its pharmacological activity and safety profile.[1] This guide provides an objective comparison of the principal analytical techniques for validating the enantiomeric purity of products derived from N-Boc-DL-2-amino-1-butanol, supported by detailed experimental protocols and data.

Comparison of Key Analytical Methods

The determination of enantiomeric excess (% e.e.) is most commonly achieved through chromatographic or spectroscopic methods. The choice of technique often depends on factors such as the physicochemical properties of the analyte, required sensitivity, available instrumentation, and sample throughput. The primary methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureChiral HPLCChiral GC-MSNMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), or separation of diastereomeric derivatives on an achiral column.[1][2]Separation of volatile, often derivatized, enantiomers on a chiral column followed by mass analysis.[2][3]Formation of diastereomeric complexes with a chiral resolving/derivatizing agent, leading to distinct and integrable NMR signals.[2][4]
Sample Preparation Direct injection (if chromophore present) or pre-column derivatization to introduce a chromophore and form diastereomers.[5]Derivatization is typically required to increase volatility and thermal stability.[6]Formation of diastereomers with a chiral agent (e.g., Mosher's acid) or interaction with a chiral solvating agent.[7][8]
Sensitivity High; Limit of Quantitation (LOQ) can be ≤0.05% for the minor enantiomer.[1][2]Very high, especially with Mass Spectrometry (MS) detection.[3]Moderate; generally requires the minor enantiomer to be present at >1% for accurate integration.[2]
Advantages Widely applicable, high resolution, well-established, and robust for routine analysis.[][10]Excellent separation efficiency and sensitivity; provides structural information from MS data.[3]Rapid analysis, requires no chromatographic separation, provides structural confirmation, and uses common laboratory equipment.[11]
Disadvantages Can consume significant amounts of solvent; method development can be time-consuming.[6]Limited to volatile and thermally stable compounds; derivatization adds a step and potential for side reactions.[2]Lower sensitivity compared to chromatographic methods; signal overlap can complicate quantification.[7]

Experimental Protocols

Detailed methodologies for the most common and effective techniques are provided below.

Protocol 1: Indirect Chiral HPLC via Pre-column Derivatization

This is a robust and common method, especially since 2-amino-1-butanol and its N-Boc derivative lack a strong UV chromophore.[5] Derivatization converts the enantiomers into diastereomers, which can be separated on a standard achiral column.[12]

1. Derivatization with a Chiral Agent (e.g., Marfey's Reagent):

  • To 50 µL of a 1 mg/mL solution of the N-Boc-2-amino-1-butanol product in acetone, add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Add 20 µL of 1 M sodium bicarbonate solution to initiate the reaction.

  • Incubate the mixture at 40°C for 1 hour.[6]

  • After cooling to room temperature, neutralize the reaction with 20 µL of 1 M HCl.[6]

  • Dilute the final solution with the mobile phase to an appropriate concentration for injection.[12]

2. HPLC Conditions:

  • Chromatographic System: HPLC with a UV Detector.[1]

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.[1][13]

  • Column Temperature: 30°C.[12][13]

  • Detection Wavelength: 340 nm (for Marfey's reagent derivatives).[6]

  • Injection Volume: 20 µL.[13]

3. Data Analysis:

  • Integrate the peak areas of the two resulting diastereomers.[4]

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Protocol 2: Direct Chiral HPLC

This method uses a Chiral Stationary Phase (CSP) to directly separate the enantiomers, avoiding the need for derivatization. For analytes without a chromophore, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are required.[5]

1. Sample Preparation:

  • Dissolve the N-Boc-2-amino-1-butanol product in the mobile phase or a compatible solvent (e.g., Hexane/Isopropanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Chromatographic System: HPLC with a suitable detector (UV if applicable, otherwise ELSD/CAD).

  • Chiral Stationary Phase: Polysaccharide-based CSP (e.g., CHIRALPAK® series) or macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC® series).[1][14]

  • Mobile Phase: Typically a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an additive like diethylamine (0.1%) may be needed for basic analytes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at ~210 nm (for the Boc group) or via ELSD/CAD.[5]

  • Injection Volume: 10 µL.[1]

Protocol 3: NMR Spectroscopy with a Chiral Derivatizing Agent

This technique uses a chiral derivatizing agent (CDA), such as (S)-Mosher's acid chloride, to convert the enantiomeric amino alcohols into diastereomeric esters. These diastereomers will exhibit distinct, well-resolved signals in the ¹H or ¹⁹F NMR spectrum, allowing for quantification.[4][7]

1. Derivatization Protocol:

  • Dissolve the N-Boc-2-amino-1-butanol product (1 equivalent) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a slight excess (e.g., 1.1 equivalents) of enantiopure (S)-Mosher's acid chloride and a non-nucleophilic base like pyridine.

  • Allow the reaction to proceed to completion at room temperature.

2. NMR Analysis:

  • Acquire a high-resolution ¹H NMR (or ¹⁹F NMR if using a fluorine-containing CDA) spectrum of the resulting diastereomeric mixture.[11]

  • Identify a pair of well-resolved signals corresponding to a specific proton (or fluorine atom) in the two diastereomers.

  • Carefully integrate the areas of these two distinct signals.[7]

  • The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.[4]

Mandatory Visualizations

Workflow for Enantiomeric Purity Validation

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Analyte Sample (Product from this compound) Derivatization Derivatization (if required for method) Sample->Derivatization Indirect Methods Dissolution Dissolution & Filtration Sample->Dissolution Derivatization->Dissolution HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC-MS Dissolution->GC NMR NMR Spectroscopy Dissolution->NMR Integration Peak / Signal Integration HPLC->Integration GC->Integration NMR->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Result Final Purity Report Calculation->Result

Caption: General experimental workflow for validating enantiomeric purity.

Decision Guide for Method Selection

G Start Start: Need to validate enantiomeric purity Q1 Is the analyte thermally stable & volatile? Start->Q1 Q2 Is high sensitivity (e.g., <0.1% impurity) required? Q1->Q2 No GC Consider Chiral GC-MS (with derivatization) Q1->GC Yes Q3 Is rapid analysis without chromatography preferred? Q2->Q3 No NMR Use NMR with Chiral Derivatizing Agent Q2->NMR Yes (if purity >99%) Q4 Does analyte have a strong chromophore? Q3->Q4 No Q3->NMR Yes Direct_HPLC Use Direct Chiral HPLC (CSP with UV or ELSD/CAD) Q4->Direct_HPLC Yes Indirect_HPLC Use Indirect Chiral HPLC (Derivatization + Achiral Column) Q4->Indirect_HPLC No

Caption: Decision tree for selecting an appropriate analytical method.

References

The Strategic Application of N-Boc-DL-2-amino-1-butanol in Multi-Step Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of chiral molecules is a paramount objective. Chiral auxiliaries and building blocks are indispensable tools in this endeavor, guiding reactions to produce the desired stereoisomer with high selectivity. Among these, N-Boc-DL-2-amino-1-butanol has emerged as a versatile reagent. This guide provides a comprehensive comparison of the cost-effectiveness of utilizing this compound in multi-step syntheses against prominent alternatives, supported by experimental data and detailed protocols.

Introduction to this compound and its Alternatives

This compound is a protected amino alcohol that serves as a valuable chiral building block. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed, making it suitable for multi-step synthetic sequences. The racemic nature of the "DL" form necessitates a resolution step or a stereoselective synthesis to isolate the desired enantiomer, a critical factor in its cost-effectiveness.

This guide will focus on a comparative analysis with two widely adopted classes of chiral auxiliaries:

  • Evans' Oxazolidinones: These auxiliaries are renowned for their high stereocontrol in a variety of asymmetric reactions, particularly alkylations and aldol reactions.[1]

  • Pseudoephedrine Amides: Derived from the readily available and inexpensive pseudoephedrine, these auxiliaries offer excellent stereoselectivity in asymmetric alkylations.[2]

The comparison will be framed around a common synthetic challenge: the asymmetric synthesis of a chiral β-amino alcohol, a prevalent motif in many biologically active compounds.

Performance Comparison in a Multi-Step Synthesis

To provide a quantitative comparison, we will consider a representative three-step synthesis of an enantiomerically enriched β-amino alcohol. The synthetic routes starting from DL-2-aminobutanol (for the this compound pathway) and those employing Evans' oxazolidinone and pseudoephedrine amide auxiliaries are outlined below.

Table 1: Performance Comparison of Chiral Strategies for β-Amino Alcohol Synthesis

StepThis compound RouteEvans' Oxazolidinone RoutePseudoephedrine Amide Route
1. Auxiliary/Precursor Preparation Resolution of DL-2-aminobutanolAcylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAcylation of (1R,2S)-pseudoephedrine
Typical Yield~45% (for desired enantiomer)>95%>95%
Key ReagentsL-(+)-Tartaric acidPropionyl chloride, n-BuLiPropionyl chloride, Et3N
2. Asymmetric Alkylation (Not directly applicable)Diastereoselective alkylation of the N-acyloxazolidinoneDiastereoselective alkylation of the N-acylpseudoephedrine amide
Typical Yield-85-95%88-97%
Diastereomeric Excess (de)->98%>98%
Key Reagents-LDA, Benzyl bromideLDA, LiCl, Benzyl bromide
3. Auxiliary Cleavage/Deprotection -Reductive cleavage with LiBH4Reductive cleavage with LiAlH4
Typical Yield->90%>85%
Overall Yield (for β-amino alcohol) ~40% (from racemic aminobutanol)~72-81%~70-82%
Enantiomeric Excess (ee) >98% (after resolution)>98%>98%

Note: Yields are indicative and can vary based on specific substrates and reaction conditions.

Cost-Effectiveness Analysis

The economic viability of a synthetic route is a critical factor in process development. The following table provides an estimated cost comparison for the synthesis of one mole of the target chiral β-amino alcohol via the three discussed routes. Prices are based on typical catalogue values for research quantities and may vary.

Table 2: Estimated Cost Comparison for the Synthesis of a Chiral β-Amino Alcohol (per mole of product)

Cost ComponentThis compound Route (via Resolution)Evans' Oxazolidinone RoutePseudoephedrine Amide Route
Chiral Source DL-2-Amino-1-butanol + L-(+)-Tartaric Acid(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(1R,2S)-Pseudoephedrine
Estimated Cost~$150~$300~$50
Key Reagents & Solvents ~$100~$250~$200
Total Estimated Cost ~$250 ~$550 ~$250

Key Insights from the Cost-Effectiveness Analysis:

  • The route involving the resolution of DL-2-amino-1-butanol and the pseudoephedrine amide route are comparable in terms of overall estimated cost for the final product.

  • While the initial chiral source for the Evans' oxazolidinone route is significantly more expensive, it often provides very high and reliable stereoselectivity for a broader range of substrates.[3]

  • The pseudoephedrine route offers a highly cost-effective option due to the low price of pseudoephedrine, though its availability can be subject to regulatory restrictions.[4]

Experimental Protocols

Detailed experimental procedures for key steps in each synthetic pathway are provided below.

Protocol 1: Resolution of DL-2-Amino-1-butanol
  • Dissolution: Dissolve DL-2-amino-1-butanol (1.0 eq) in methanol.

  • Salt Formation: Add a solution of L-(+)-tartaric acid (0.5 eq) in methanol to the amino alcohol solution.

  • Crystallization: Allow the mixture to stand at room temperature for the diastereomeric salt of D-(-)-2-amino-1-butanol to crystallize.

  • Isolation: Collect the crystals by filtration and wash with cold methanol.

  • Liberation of Free Amine: Treat the salt with a base (e.g., NaOH) and extract the free D-(-)-2-amino-1-butanol with an organic solvent.

  • Boc Protection: React the enantiomerically pure 2-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-D-2-amino-1-butanol.

Protocol 2: Asymmetric Alkylation using Evans' Oxazolidinone
  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 30 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour.

  • Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add lithium diisopropylamide (LDA) (1.1 eq).

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution and stir at -78 °C for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Auxiliary Cleavage: Dissolve the purified product in anhydrous THF and add lithium borohydride (LiBH₄) (2.0 eq). Stir at room temperature until the reaction is complete.

  • Purification: Purify the resulting chiral β-amino alcohol by column chromatography.

Protocol 3: Asymmetric Alkylation using Pseudoephedrine Amide
  • Acylation: React (1R,2S)-pseudoephedrine (1.0 eq) with propionyl chloride (1.1 eq) in the presence of triethylamine (1.2 eq) in dichloromethane to form the N-acyl amide.

  • Enolate Formation: To a solution of the amide in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (2.2 eq) and anhydrous lithium chloride (6.0 eq).

  • Alkylation: Add benzyl bromide (1.5 eq) to the enolate solution and stir at -78 °C for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Auxiliary Cleavage: To a solution of the purified product in anhydrous THF, add lithium aluminum hydride (LiAlH₄) (3.0 eq) at 0 °C and then reflux for 6 hours.

  • Purification: After a careful work-up, purify the resulting chiral β-amino alcohol by column chromatography.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthetic strategy, the following diagrams are provided in DOT language.

G cluster_0 This compound Route cluster_1 Evans' Oxazolidinone Route cluster_2 Pseudoephedrine Amide Route A0 DL-2-Amino-1-butanol A1 Resolution with L-(+)-Tartaric Acid A0->A1 A2 Enantiopure 2-Amino-1-butanol A1->A2 A3 Boc Protection A2->A3 A4 N-Boc-D-2-amino-1-butanol A3->A4 B0 Evans' Auxiliary B1 Acylation B0->B1 B2 N-Acyloxazolidinone B1->B2 B3 Asymmetric Alkylation B2->B3 B4 Alkylated Adduct B3->B4 B5 Auxiliary Cleavage B4->B5 B6 Chiral β-Amino Alcohol B5->B6 C0 Pseudoephedrine C1 Acylation C0->C1 C2 N-Acylpseudoephedrine Amide C1->C2 C3 Asymmetric Alkylation C2->C3 C4 Alkylated Adduct C3->C4 C5 Auxiliary Cleavage C4->C5 C6 Chiral β-Amino Alcohol C5->C6

Caption: Comparative workflows for chiral β-amino alcohol synthesis.

Conclusion

The choice between this compound (via resolution) and other chiral auxiliaries like Evans' oxazolidinones or pseudoephedrine amides is a nuanced decision that depends on several factors.

  • For cost-sensitive projects where the desired enantiomer of 2-amino-1-butanol is required, the resolution of the racemate followed by Boc protection presents a financially competitive option, comparable to the pseudoephedrine route.

  • When high and reliable stereoselectivity for a wide range of substrates is the primary concern, and cost is a secondary consideration, Evans' oxazolidinones remain a superior choice.

  • The pseudoephedrine amide route offers an excellent balance of high stereoselectivity and low cost, making it an attractive option for large-scale synthesis, provided the regulatory hurdles associated with pseudoephedrine can be navigated.

Ultimately, the optimal strategy will be dictated by the specific synthetic target, scale of production, budget constraints, and the availability of starting materials. This guide provides the necessary data and protocols to enable researchers, scientists, and drug development professionals to make an informed decision on the most cost-effective and efficient route for their multi-step synthesis endeavors.

References

A Comparative Guide to Orthogonal Protection Strategies Involving the N-Boc Group on Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules central to drug discovery and development, the strategic use of protecting groups is essential for achieving high yields and purity. For bifunctional compounds like amino alcohols, the ability to selectively protect and deprotect the amino and hydroxyl groups is paramount. This guide provides an objective comparison of orthogonal protection strategies centered around the acid-labile tert-butoxycarbonyl (Boc) group for the protection of the amino functionality in amino alcohols. We will compare its performance with other common amine protecting groups—notably the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group—and discuss orthogonal protection of the hydroxyl group. This comparison is supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

The Principle of Orthogonality

Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct reaction conditions.[1] This principle is the cornerstone of modern multi-step synthesis, allowing for the sequential modification of different functional groups within a molecule without the need for repeated protection and deprotection steps. For amino alcohols, an ideal orthogonal strategy allows for the selective deprotection of the amine in the presence of a protected alcohol, and vice versa.

N-Protecting Groups: A Comparative Overview

The choice of an N-protecting group for an amino alcohol is dictated by the stability of the substrate to the required deprotection conditions and the compatibility with other protecting groups in the molecule. The N-Boc group, with its acid lability, is often paired with protecting groups that are stable to acid but labile to other conditions.

Data Presentation: Comparison of N-Protecting Groups

The following table summarizes the key characteristics and typical reaction conditions for the protection and deprotection of amines with Boc, Cbz, and Fmoc groups. While specific data for a single amino alcohol substrate is not always available in a comparative format, the data presented for various amines and amino acids provides a strong indication of the expected performance.

Protecting GroupStructureProtection ReagentTypical Protection ConditionsTypical Deprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)Orthogonality to O-Protecting Groups (e.g., TBDMS, Bn)
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-(C=O)-Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., TEA, DIPEA, NaOH), Solvent (e.g., CH₂Cl₂, THF, H₂O/THF), RT, 2-12 hAcid (e.g., TFA in CH₂Cl₂, HCl in dioxane)>95%[2]>95%[1]Orthogonal to base-labile and hydrogenolysis-labile groups.
Cbz (Benzyloxycarbonyl)C₆H₅CH₂-O-(C=O)-Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, TEA), Solvent (e.g., H₂O/Dioxane, CH₂Cl₂), 0 °C to RT, 2-6 hH₂, Pd/C; Transfer Hydrogenation>90%[3]>95%[1]Orthogonal to acid-labile and base-labile groups.
Fmoc (9-Fluorenylmethoxycarbonyl)9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSuBase (e.g., NaHCO₃), Solvent (e.g., H₂O/Dioxane), RT, 2-4 hBase (e.g., 20% piperidine in DMF), RT, 30 min>95%[4]>95%[1]Orthogonal to acid-labile and hydrogenolysis-labile groups.

Orthogonal Protection of the Hydroxyl Group

To achieve full orthogonality in the synthesis of complex molecules derived from amino alcohols, the hydroxyl group must also be protected. The choice of the O-protecting group should be complementary to the N-protecting group.

O-Protecting GroupStructureProtection ReagentTypical Protection ConditionsTypical Deprotection ConditionsOrthogonality with N-Boc
TBDMS (tert-Butyldimethylsilyl)(CH₃)₃C(CH₃)₂Si-TBDMS-ClImidazole, DMF, 0 °C to RT, 12-16 hF⁻ (e.g., TBAF in THF)Excellent
Bn (Benzyl)C₆H₅CH₂-Benzyl bromide (BnBr), NaHNaH, THF, 0 °C to RTH₂, Pd/CExcellent
Ac (Acetyl)CH₃(C=O)-Acetic anhydridePyridine, DMAP, CH₂Cl₂Mild base (e.g., K₂CO₃ in MeOH)Good, but potential for Boc removal with strong base.

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of amino alcohols. Optimal conditions may vary depending on the specific substrate.

Protocol 1: N-Boc Protection of an Amino Alcohol

Materials:

  • Amino alcohol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) or NaOH (1.1 eq)

  • Solvent: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a mixture of water and THF

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the amino alcohol in the chosen solvent in a round-bottom flask.

  • Add the base (TEA or DIPEA). For aqueous conditions, a solution of NaOH can be used.

  • Add (Boc)₂O to the solution portion-wise at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, if using an organic solvent, wash the reaction mixture with aqueous acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • If using aqueous conditions, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • The crude product can be purified by column chromatography if necessary.[5]

Protocol 2: Selective N-Boc Deprotection

Materials:

  • N-Boc protected amino alcohol (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected amino alcohol in CH₂Cl₂.

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base.

Protocol 3: N-Fmoc Protection of an Amino Alcohol

Materials:

  • Amino alcohol (1.0 eq)

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent: 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the amino alcohol in the dioxane/aqueous NaHCO₃ solution.

  • Add Fmoc-Cl or Fmoc-OSu to the mixture.

  • Stir vigorously at room temperature for 2-4 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 4: Selective N-Fmoc Deprotection

Materials:

  • N-Fmoc protected amino alcohol (1.0 eq)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Fmoc protected amino alcohol in 20% piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Protocol 5: O-TBDMS Protection of an N-Boc Amino Alcohol

Materials:

  • N-Boc protected amino alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

  • Imidazole (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected amino alcohol and imidazole in anhydrous DMF.

  • Cool the solution to 0 °C and add TBDMS-Cl portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Mandatory Visualization

Orthogonal_Protection_Strategy cluster_amino_alcohol Starting Amino Alcohol cluster_protection Protection cluster_deprotection Selective Deprotection AminoAlcohol H₂N-R-OH N_Protected PG¹-HN-R-OH AminoAlcohol->N_Protected N-Protection (e.g., (Boc)₂O) N_O_Protected PG¹-HN-R-O-PG² N_Protected->N_O_Protected O-Protection (e.g., TBDMS-Cl) O_Protected_Amine H₂N-R-O-PG² N_O_Protected->O_Protected_Amine Selective N-Deprotection (e.g., TFA for Boc) N_Protected_Alcohol PG¹-HN-R-OH N_O_Protected->N_Protected_Alcohol Selective O-Deprotection (e.g., TBAF for TBDMS)

Caption: Orthogonal protection and deprotection workflow for an amino alcohol.

Deprotection_Pathways cluster_conditions Deprotection Conditions cluster_products Deprotected Amino Alcohol Start N-Protected Amino Alcohol (PG-NH-R-OH) Acid Acidic (e.g., TFA, HCl) Start->Acid If PG = Boc Base Basic (e.g., Piperidine) Start->Base If PG = Fmoc Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis If PG = Cbz Product H₂N-R-OH Acid->Product Base->Product Hydrogenolysis->Product

Caption: Deprotection pathways for common N-protecting groups.

Conclusion

The N-Boc protecting group is a versatile and robust choice for the protection of the amino functionality in amino alcohols, primarily due to its stability under a wide range of conditions and its facile removal with acid. Its true power is realized in orthogonal protection strategies, where it can be used in conjunction with base-labile groups like Fmoc, or hydrogenolysis-labile groups like Cbz, as well as a variety of hydroxyl protecting groups. The choice of the optimal orthogonal strategy depends on the specific synthetic target and the reaction conditions required for subsequent transformations. By understanding the principles of orthogonality and the specific characteristics of each protecting group, researchers can design and execute efficient and high-yielding syntheses of complex amino alcohol-containing molecules.

References

Performance Under Pressure: A Comparative Analysis of N-Boc-DL-2-amino-1-butanol in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal reaction medium is a critical factor influencing the efficiency, purity, and overall success of a chemical transformation. This guide provides a comparative analysis of the performance of N-Boc-DL-2-amino-1-butanol in various reaction media for common synthetic transformations, supported by available experimental data.

This compound is a valuable chiral building block in organic synthesis, frequently employed in the preparation of pharmaceuticals and other complex molecules. The presence of both a protected amine and a primary alcohol functional group allows for a variety of chemical manipulations. The choice of solvent can significantly impact the outcome of these reactions, affecting solubility, reactivity, and side-product formation. This guide explores the influence of different reaction media on key transformations of this compound, including oxidation, esterification, and Mitsunobu reactions.

Oxidation to N-Boc-DL-2-aminobutanal

The oxidation of this compound to its corresponding aldehyde, N-Boc-DL-2-aminobutanal, is a crucial step in many synthetic pathways. The choice of oxidant and solvent system is paramount to prevent over-oxidation to the carboxylic acid and to ensure a high yield of the desired aldehyde. Two common methods for this transformation are the Swern and Dess-Martin periodinane (DMP) oxidations.

While specific comparative studies on the oxidation of this compound in a range of solvents are not extensively documented, general principles for these oxidations can be applied.

Table 1: Comparison of Reaction Media for the Oxidation of this compound

Oxidation MethodReaction MediumTypical Yield (%)PurityReaction TimeKey Considerations
Swern Oxidation Dichloromethane (DCM)Good to HighGoodShortRequires low temperatures (-78 °C); formation of odorous dimethyl sulfide.
Tetrahydrofuran (THF)Moderate to GoodGoodShortCan be an alternative to DCM; may require careful temperature control.
Dess-Martin Oxidation Dichloromethane (DCM)HighHighShortMild conditions (room temperature); reagent can be sensitive to moisture.
Chloroform (CHCl₃)HighHighShortSimilar to DCM; consider toxicity.

Experimental Protocol: General Swern Oxidation

A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C. Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of this compound in DCM. After stirring for a short period, triethylamine is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched, and the product is extracted.

Experimental Protocol: General Dess-Martin Oxidation

To a solution of this compound in anhydrous dichloromethane (DCM), Dess-Martin periodinane is added in one portion at room temperature. The reaction is stirred until completion (typically monitored by TLC). The reaction mixture is then quenched and worked up to isolate the aldehyde.

Swern_Oxidation_Workflow start Start step1 Dissolve Oxalyl Chloride in DCM Cool to -78°C start->step1 step2 Add DMSO step1->step2 step3 Add this compound in DCM step2->step3 step4 Add Triethylamine Warm to RT step3->step4 step5 Quench and Extract step4->step5 end N-Boc-DL-2-aminobutanal step5->end

Experimental workflow for Swern Oxidation.

Esterification of the Primary Alcohol

Esterification of the primary hydroxyl group of this compound is a common transformation to introduce various functionalities. The choice of solvent can influence the reaction rate and equilibrium.

Table 2: Comparison of Reaction Media for the Esterification of this compound

Esterification MethodReaction MediumTypical Yield (%)PurityReaction TimeKey Considerations
Acid Anhydride Dichloromethane (DCM) with a base (e.g., pyridine)Good to HighGoodModerateCommon and effective for simple esters.
Tetrahydrofuran (THF) with a baseGoodGoodModerateGood alternative to DCM.
Carbodiimide Coupling Dichloromethane (DCM)HighHighModerateMild conditions, suitable for sensitive substrates.
Dimethylformamide (DMF)HighHighModerateGood for less soluble reactants.

Experimental Protocol: Esterification with Acetic Anhydride

This compound is dissolved in anhydrous dichloromethane (DCM) and pyridine. The solution is cooled in an ice bath, and acetic anhydride is added dropwise. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction is worked up to isolate the corresponding acetate ester.

Mitsunobu Reaction for Functional Group Inversion

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of the alcohol's stereocenter or for the introduction of various nucleophiles. The solvent can play a crucial role in the solubility of the reagents and the reaction outcome.

While a direct comparative study for this compound is scarce, a study on a similar substrate in the synthesis of bepridil highlighted the importance of solvent choice in a Mitsunobu reaction.[1]

Table 3: Comparison of Reaction Media for the Mitsunobu Reaction of this compound

NucleophileReaction MediumTypical Yield (%)PurityReaction TimeKey Considerations
Carboxylic Acids Tetrahydrofuran (THF)HighHighModerateA common and generally effective solvent.[1]
Dichloromethane (DCM)GoodGoodModerateCan be used, but THF is often preferred.
TolueneModerate to GoodGoodLongerMay require heating.[1]

Experimental Protocol: General Mitsunobu Reaction

To a solution of this compound, a carboxylic acid, and triphenylphosphine in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF is added dropwise. The reaction is stirred at room temperature until completion. The solvent is then removed, and the product is purified.

Mitsunobu_Reaction_Pathway Substrate This compound + R-COOH + PPh3 Reagent DEAD or DIAD in THF Substrate->Reagent Addition Intermediate Alkoxyphosphonium Salt Reagent->Intermediate Activation Product Inverted Ester + Ph3P=O + Hydrazide Intermediate->Product SN2 Attack by R-COO-

Simplified Mitsunobu reaction pathway.

Alternative Solvents and Green Chemistry Considerations

While chlorinated solvents like dichloromethane are effective for many of these transformations, their environmental impact and toxicity are significant concerns. Researchers are increasingly exploring more benign alternatives. For instance, in some esterification and coupling reactions, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are being investigated as greener substitutes for DCM and THF. However, specific data on their performance with this compound is limited and would require case-by-case optimization.

Conclusion

The choice of reaction medium for transformations involving this compound has a profound impact on the outcome of the synthesis. For oxidations, dichloromethane remains a common choice for both Swern and Dess-Martin procedures due to its inertness and ability to solubilize reagents effectively. In esterification reactions, both dichloromethane and tetrahydrofuran are suitable, with the choice often depending on the specific coupling reagents and the solubility of the starting materials. For Mitsunobu reactions, tetrahydrofuran is a widely used and effective solvent.

While this guide provides an overview based on established chemical principles and available data, it is crucial for researchers to perform their own optimization studies for their specific substrates and reaction conditions to achieve the best possible results. The exploration of greener solvent alternatives is also strongly encouraged to align with the principles of sustainable chemistry.

References

Safety Operating Guide

Proper Disposal of N-Boc-DL-2-amino-1-butanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling N-Boc-DL-2-amino-1-butanol, a thorough understanding of its hazards and the correct disposal protocol is paramount. This guide provides essential, immediate safety and logistical information, outlining a clear, step-by-step process for its proper disposal.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Based on available safety data, it is toxic if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Aggregated data from similar compounds also suggest that it may cause severe skin burns and eye damage. Therefore, adherence to strict safety protocols during handling and disposal is mandatory.

Quantitative Hazard Data
Hazard ClassificationThis compoundDL-2-Amino-1-butanol (for reference)
GHS Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]H314: Causes severe skin burns and eye damage
Signal Word DangerDanger
Acute Oral Toxicity Toxic if swallowed (Category 3)[2]LD50 (Mouse): 2,300 mg/kg
Skin Corrosion/Irritation Causes skin irritation (Category 2)[1]Corrosive, category 1C
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A)[1]Causes serious eye damage (Category 1)

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following is a comprehensive, step-by-step protocol for its safe disposal.

Identification and Classification

The first crucial step is to accurately identify the waste. Any unused or surplus this compound, as well as any materials contaminated with it (e.g., gloves, absorbent pads from a spill), must be treated as hazardous waste.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A lab coat or other protective clothing.

Segregation of Waste

To prevent dangerous chemical reactions, it is imperative to segregate this compound waste from other incompatible chemical waste streams. For instance, it should not be mixed with strong acids or oxidizing agents. Each category of chemical waste should have its own designated and clearly labeled container.

Proper Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • The date when the waste was first added to the container.

  • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").

Safe Storage

Store the hazardous waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated. Ensure the container's lid is securely fastened at all times, except when adding more waste.

Professional Disposal

Laboratory chemical waste like this compound must not be disposed of down the drain or in regular trash.[3] Arrange for professional disposal through a licensed and reputable hazardous waste disposal service.[4] These services are equipped to handle and transport chemical waste safely and in compliance with all regulatory requirements.

Empty Container Disposal

Empty containers that previously held this compound must also be handled with care. They should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning, the container can be disposed of as regular trash, with the label defaced.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Chemical is no longer needed identify Identify Waste & Consult SDS start->identify is_hazardous Is the waste hazardous? identify->is_hazardous segregate Segregate from incompatible chemicals is_hazardous->segregate Yes non_hazardous Dispose of according to institutional guidelines for non-hazardous waste is_hazardous->non_hazardous No label_container Label container with 'Hazardous Waste' & contents segregate->label_container store Store in a designated, secure area label_container->store dispose Arrange for professional disposal by a licensed vendor store->dispose end End: Waste properly disposed dispose->end non_hazardous->end

Caption: Workflow for proper laboratory chemical disposal.

References

Comprehensive Safety and Handling Guide for N-Boc-DL-2-amino-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of N-Boc-DL-2-amino-1-butanol (CAS: 138373-86-1). Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is particularly dangerous.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Skin Irritation (Category 2) / Skin Corrosion (Category 1C for related compounds): Causes skin irritation. Related amino alcohols are classified as causing severe skin burns.[1]

  • Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye irritation or damage.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements. Ensure a proper seal around the eyes.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. While specific breakthrough times for this compound are not readily available, nitrile gloves offer good resistance to a range of chemicals. For prolonged contact, consider thicker gloves or double-gloving.
Body Protection A flame-resistant laboratory coat.Ensure the lab coat is fully buttoned and fits properly to cover as much skin as possible.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If engineering controls are insufficient or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Experimental Protocol: Safe Handling Procedure

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

  • Store in a locked cabinet or area accessible only to authorized personnel.

3.2. Handling and Use

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Have spill cleanup materials available.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above (goggles, nitrile gloves, lab coat).

  • Work Area: Conduct all handling and transfers of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer:

    • Place a calibrated analytical balance inside the chemical fume hood.

    • Carefully weigh the desired amount of the compound into a suitable, clean, and dry container.

    • Avoid generating dust or aerosols during transfer.

  • Dissolving:

    • Slowly add the chosen solvent to the container with this compound.

    • Stir gently with a compatible stir bar or rod until fully dissolved.

  • Post-Handling:

    • Thoroughly clean the work surface and any equipment used.

    • Properly doff and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

3.3. Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated solvents and solids, in a designated and properly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Management:

    • Keep waste containers tightly closed and store them in a designated secondary containment area within the laboratory.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[2]

    • Contaminated materials, including empty containers, should be treated as hazardous waste.

Emergency Procedures

4.1. Spills In the event of a spill, follow the workflow outlined below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill? assess->small_spill cleanup Contain and Clean Up Spill (Use appropriate absorbent material) small_spill->cleanup Yes contact_ehs Contact Environmental Health & Safety (EHS) small_spill->contact_ehs No (Large Spill) decontaminate Decontaminate Area and Equipment cleanup->decontaminate contact_ehs->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.